molecular formula C9H10N2O B3252697 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile CAS No. 218921-20-1

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Cat. No.: B3252697
CAS No.: 218921-20-1
M. Wt: 162.19 g/mol
InChI Key: YATGMSOWZLACSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile is a chemical compound built on the 1,2-dihydropyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1,2-dihydropyridine core, particularly 3-cyano-4,6-diaryl-2(1H)-pyridone derivatives, have been extensively studied for their diverse pharmacological activities . This specific nitrile-functionalized derivative serves as a valuable building block for researchers exploring new chemical entities. The primary research applications of this compound and its analogues lie in the field of anticancer agent development. Structural analogues have demonstrated promising in vitro tumor cell growth inhibitory activity against various human cancer cell lines, including HT-29 colon cancer and MDA-MB-231 breast cancer . The 1,2-dihydropyridine core is a key structural motif in molecules that interact with potential molecular targets such as PIM1 kinase and survivin , both of which are proteins involved in cell division, proliferation, and apoptosis inhibition, and are often overexpressed in human cancers . Furthermore, the presence of both the dihydropyridine ring and a nitrile group makes this compound a versatile intermediate in heterocyclic synthesis . Researchers can utilize it to construct more complex molecular architectures, such as annelated heterocycles, which are prevalent in many pharmaceuticals and functional materials . FOR RESEARCH USE ONLY . Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxopyridin-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGMSOWZLACSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Selective Synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Part 1: Executive Summary

This technical guide details the robust synthesis of This compound , a critical intermediate in the development of pyrrolidone-based antiepileptic drugs (e.g., Brivaracetam analogs) and novel heterocyclic pharmacophores.

The synthesis hinges on the alkylation of 2-hydroxypyridine (2-pyridone) with 4-bromobutyronitrile . The core technical challenge is the ambident nucleophilicity of the pyridone anion, which exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Unoptimized conditions frequently yield mixtures of the desired N-alkylated product (thermodynamically favored) and the undesired O-alkylated ether (kinetically favored).

This protocol utilizes a Phase-Transfer Catalysis (PTC) approach or a dipolar aprotic solvent system to lock the regioselectivity toward the N-isomer, ensuring high purity (>98% HPLC) and scalable yields.

Part 2: Chemo-Structural Analysis & Strategy

The Tautomerism Challenge

2-Hydroxypyridine exists primarily as the 2-pyridone (lactam) tautomer in the solid state and in polar solvents. However, upon deprotonation, the resulting anion is resonance-stabilized, distributing negative charge between the Nitrogen and the Oxygen.

  • N-Alkylation (Desired): Occurs at the nitrogen atom, restoring the amide-like aromaticity.

  • O-Alkylation (Undesired): Occurs at the oxygen atom, forming a pyridyl ether.

According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen center is the "softer" nucleophile, while the oxygen is "harder." However, steric factors and solvent coordination often dictate the outcome more than HSAB alone. The use of alkali metal carbonates (


 or 

)
in polar aprotic solvents (DMF, DMSO) promotes N-alkylation by solvating the cation and leaving the "naked" anion free to react at its most nucleophilic (soft) center.
Strategic Pathway Visualization

The following diagram illustrates the bifurcation point between N- and O-alkylation and the thermodynamic sink driving the reaction to the desired target.

G Start 2-Hydroxypyridine (Lactam/Lactim Eq.) Base Base (K2CO3) Deprotonation Start->Base Anion Ambident Anion [N- vs O-] Base->Anion N_Path N-Attack (Soft) Thermodynamic Control Anion->N_Path Polar Aprotic Solvent (DMF/DMSO) O_Path O-Attack (Hard) Kinetic Control Anion->O_Path Non-polar/Ag+ Salts Reagent 4-Bromobutyronitrile Reagent->N_Path Reagent->O_Path Target TARGET: 4-(2-Oxo-1,2-dihydropyridin-1-yl) butanenitrile N_Path->Target Major Product (>90%) Impurity IMPURITY: 4-(Pyridin-2-yloxy) butanenitrile O_Path->Impurity Minor Product (<10%)

Figure 1: Mechanistic pathway highlighting the divergence between N- and O-alkylation.

Part 3: Optimized Synthetic Protocol

Reaction Class:


 Nucleophilic Substitution
Scale:  10.0 g (Representative Pilot Scale)
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2-Hydroxypyridine 95.101.010.0 gSubstrate
4-Bromobutyronitrile 148.001.218.7 gElectrophile
Potassium Carbonate (

)
138.212.029.0 gBase (Anhydrous)
Potassium Iodide (KI) 166.000.11.7 gFinkelstein Catalyst
DMF (N,N-Dimethylformamide) --100 mLSolvent (Anhydrous)
Ethyl Acetate ---Extraction/Workup

Note: 4-Chlorobutyronitrile can be substituted but requires longer reaction times or higher KI loading.

Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Flame-dry or oven-dry the glassware to ensure anhydrous conditions (moisture promotes side reactions).

Step 2: Charge & Deprotonation

  • Charge DMF (100 mL) and 2-Hydroxypyridine (10.0 g) . Stir until dissolved.

  • Add

    
     (29.0 g)  in a single portion. The resulting suspension may turn slightly yellow.
    
  • Stir at ambient temperature for 30 minutes to ensure partial deprotonation.

Step 3: Alkylation

  • Add Potassium Iodide (1.7 g) . Rationale: KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the

    
     process.
    
  • Add 4-Bromobutyronitrile (18.7 g) dropwise over 10 minutes via a syringe or addition funnel.

  • Heat the reaction mixture to

    
     .
    
  • Maintain agitation at

    
     for 12–16 hours .
    

Step 4: Monitoring (PAT)

  • TLC: (Mobile Phase: 5% Methanol in DCM). The starting material (Rf ~0.3) should disappear; Product (Rf ~0.5) appears.[3][4][5][6]

  • HPLC: Monitor the ratio of N-alkyl (Target) to O-alkyl (Impurity). Target ratio should be >15:1.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ) through a Celite pad. Rinse the pad with Ethyl Acetate (50 mL).[2]
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of DMF. Note: High vacuum is required as DMF boils at

    
    .
    
  • Resuspend the oily residue in Ethyl Acetate (150 mL) and wash with Water (3 x 50 mL) to remove residual DMF and salts.

  • Wash the organic layer with Brine (50 mL) , dry over anhydrous

    
    , and filter.
    

Step 6: Purification

  • Evaporate the solvent to yield a crude orange oil.

  • Crystallization (Preferred): Dissolve the crude oil in a minimum amount of hot Ethyl Acetate and add cold Hexanes dropwise until turbidity is observed. Cool to

    
     overnight.
    
  • Alternative (Column Chromatography): If oil persists, purify via silica gel flash chromatography (Gradient: 100% DCM

    
     5% MeOH/DCM).
    

Typical Yield: 75–85% Physical State: Off-white solid or pale yellow viscous oil (depending on purity/polymorph).

Part 4: Process Analytical Technology (PAT) & Validation

To ensure scientific integrity, the product must be validated against the O-alkylated byproduct.

NMR Discrimination

The most reliable method to distinguish the isomers is


 NMR, specifically looking at the pyridone ring protons.
FeatureN-Alkylated (Target) O-Alkylated (Impurity)
Ring Protons 2-Pyridone ring protons show characteristic "AB" type systems shifted downfield due to the carbonyl.Pyridine ring protons (aromatic).[1][6]

-Methylene (

vs

)
Triplet at

ppm
.
Triplet at

ppm
(Deshielded by Oxygen).
Carbonyl Carbon (

)
Distinct signal at

ppm
(

).
Signal at

ppm
(

), but aromaticity makes it distinct.
Experimental Workflow Diagram

Workflow Start Start: Reagent Preparation Mix Charge DMF, 2-Hydroxypyridine, K2CO3 (Stir 30 min @ RT) Start->Mix Add Add KI (cat) + 4-Bromobutyronitrile (Dropwise addition) Mix->Add React Heat to 80°C (12-16 Hours) Add->React Check Check Conversion (TLC/HPLC) Target > 95%? React->Check Check->React No (Continue Heating) Workup Filter Salts -> Remove DMF -> Extraction (EtOAc/H2O) Check->Workup Yes Purify Recrystallization (EtOAc/Hex) or Column Workup->Purify Final Pure this compound Purify->Final

Figure 2: Operational workflow for the synthesis of the target molecule.

Part 5: Troubleshooting & Optimization

  • Issue: High O-Alkylation Ratio.

    • Cause: Solvent is not polar enough or reaction temperature is too low.

    • Fix: Switch from Acetone to DMF or DMSO. Ensure temperature is

      
       (Thermodynamic control favors N-alkylation).
      
  • Issue: Incomplete Conversion.

    • Cause: Alkyl bromide hydrolysis or "stalling."

    • Fix: Add 0.5 eq. additional 4-bromobutyronitrile. Ensure the reaction is strictly anhydrous. Increase KI loading to 0.2 eq.

  • Issue: Emulsion during Extraction.

    • Cause: Residual DMF in the organic layer.

    • Fix: Wash the organic layer with 5%

      
       solution (DMF is highly soluble in LiCl(aq)).
      

References

  • Mechanism of Pyridone Alkylation

    • Title: Regioselective N-Alkylation of 2-Pyridones.[5][7][8][9]

    • Source:Journal of Organic Chemistry.
    • Context: Discusses the thermodynamic preference for N-alkyl
    • URL:[Link] (General reference for pyridone alkylation).

  • Synthetic Methodology (Similar Substrates)

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in W
    • Source:ResearchG
    • Context: Validates the use of surfactants and base choice for high N-selectivity.
    • URL:[Link]

  • Application in Drug Discovery (Brivaracetam/Levetiracetam Analogs)

    • Title: Synthesis and anticonvulsant activity of new 2-pyrrolidone deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Illustrates the utility of the N-alkyl
    • URL:[Link]

  • Solid Phase & Alternative Methods

    • Title: Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.[7]

    • Source:Journal of Combin
    • Context: Provides contrast to the solution-phase method described above.
    • URL:[Link]

Sources

A Technical Guide to the Discovery of Novel 2-Pyridone Derivatives: From Synthesis to Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic and structural features, particularly its ability to act as both a hydrogen bond donor and acceptor, make it a valuable pharmacophore in drug design.[3][4][5] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the modern discovery pipeline for novel 2-pyridone derivatives. We will explore advanced synthetic methodologies that prioritize efficiency and diversity, detail high-throughput screening campaigns for hit identification, and explain the iterative process of structure-activity relationship (SAR) analysis for lead optimization. The causality behind experimental choices, detailed protocols, and data-driven decision-making are emphasized throughout to provide a field-proven framework for leveraging this versatile heterocyclic motif.

The 2-Pyridone Scaffold: A Cornerstone in Medicinal Chemistry

The 2-pyridone ring is a six-membered nitrogen-containing heterocycle that exists in a tautomeric equilibrium with its 2-hydroxypyridine form, though the lactam (pyridone) form predominates in most conditions.[6] This structural feature is central to its utility in drug discovery. The presence of both an amide-like proton donor (N-H) and a carbonyl oxygen acceptor allows it to mimic peptide bonds and form critical hydrogen-bonding interactions within biological targets.[5] This capability has cemented its status as a "privileged scaffold," appearing in a wide array of molecules with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[7][8][9][10]

Prominent examples of pharmaceuticals built around the 2-pyridone core include the anti-epileptic drug Perampanel and the anti-fibrotic agent Pirfenidone, highlighting its clinical significance.[11] Furthermore, natural products like Camptothecin, a potent topoisomerase I inhibitor, demonstrate the scaffold's inherent bioactivity.[4] The versatility of the 2-pyridone ring allows for functionalization at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of derivatives to achieve desired therapeutic effects.[3]

Modern Synthetic Strategies for 2-Pyridone Library Construction

The successful discovery of novel bioactive compounds is contingent upon the ability to synthesize a large and structurally diverse library of derivatives. Modern organic synthesis has moved beyond traditional, linear methods towards more efficient and convergent strategies.

Strategy 1: Multicomponent Reactions (MCRs)

Causality: MCRs are a cornerstone of modern medicinal chemistry due to their exceptional efficiency. By combining three or more starting materials in a single reaction vessel, MCRs construct complex molecules in one pot, significantly reducing synthesis time, resource consumption, and waste generation.[12] This approach is celebrated for its high atom economy and operational simplicity, making it an ideal method for rapidly generating a diverse library of 2-pyridone derivatives for screening.[6][11]

Experimental Protocol: One-Pot Synthesis of 3-Cyano-2-Pyridone Derivatives

This protocol describes a common MCR for generating highly functionalized 2-pyridones.[13][14]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (10 mmol), ethyl cyanoacetate (10 mmol, 1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine, 0.5 mmol, 0.05 eq).

  • Intermediate Formation: Heat the reaction mixture to 120°C and stir for 2 hours while monitoring the reaction progress via Thin Layer Chromatography (TLC). This step forms the N-alkylated-2-cyanoacetamide intermediate.

  • Cyclization: After cooling the mixture to room temperature, add ethanol (20 mL), an appropriate β-dicarbonyl compound (e.g., acetylacetone, 10 mmol, 1.0 eq), and potassium hydroxide (KOH, 12 mmol, 1.2 eq).

  • Reaction Completion: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours until TLC indicates the consumption of the intermediate.

  • Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then diethyl ether (1 x 10 mL).

  • Characterization: Dry the product under vacuum. The resulting 3-cyano-2-pyridone derivative can be further purified by recrystallization if necessary and characterized by NMR, IR spectroscopy, and mass spectrometry.[13]

MCR_Workflow cluster_reagents Starting Materials cluster_process One-Pot Reaction Aniline Substituted Aniline Step1 Step 1: Condensation (Aniline + Cyanoacetate) Aniline->Step1 Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Step1 Dicarbonyl β-Dicarbonyl (e.g., Acetylacetone) Step2 Step 2: Cyclization (+ β-Dicarbonyl, Base) Dicarbonyl->Step2 Step1->Step2 Intermediate Formation Product Final Product: Substituted 3-Cyano-2-Pyridone Step2->Product Ring Closure

Workflow for a Multicomponent Synthesis of 2-Pyridones.
Strategy 2: Transition Metal-Catalyzed C-H Functionalization

Causality: Transition metal catalysis, particularly C-H bond functionalization, has revolutionized synthetic chemistry.[15] These methods allow for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. This strategy is exceptionally powerful for the late-stage diversification of complex molecules, enabling chemists to install a variety of functional groups with high regioselectivity and efficiency.[16][17] Catalysts based on rhodium, copper, and nickel have been instrumental in developing novel annulation reactions to build the 2-pyridone core.[18][19][20]

Experimental Protocol: Rh(III)-Catalyzed [3+3] Annulation

This protocol is based on a method for synthesizing N-substituted 2-pyridones via C-H activation.[18]

  • Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the enaminone substrate (0.2 mmol), the acrylate coupling partner (0.4 mmol, 2.0 eq), [Cp*RhCl2]2 catalyst (0.004 mmol, 2.0 mol%), AgOAc (0.016 mmol, 8.0 mol%), Cu(OAc)2 (0.4 mmol, 2.0 eq), and KOAc (0.4 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous methanol (2.0 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 90°C. Stir the reaction for 12 hours.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted 2-pyridone.

  • Validation: Confirm the structure and purity of the product using standard analytical techniques (NMR, HRMS).

Catalytic_Cycle Rh_III Rh(III) Intermediate1 C-H Activation Rh_III->Intermediate1 Oxidant Intermediate2 Rhodacycle Intermediate1->Intermediate2 Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Intermediate4->Rh_III Regeneration Product 2-Pyridone Product Intermediate4->Product Enaminone Enaminone Substrate Enaminone->Intermediate1 Acrylate Acrylate Acrylate->Intermediate3

Simplified Catalytic Cycle for Rh(III)-Catalyzed Annulation.
Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the specific goals of the project, such as the need for library diversity versus the scale-up of a single lead candidate.

FeatureTraditional Route (e.g., Diazotization)Multicomponent Reactions (MCRs)C-H Functionalization
Efficiency Low (multiple steps)High (one-pot)Moderate to High
Atom Economy PoorExcellentGood
Substrate Scope Often limited by precursor availability[11]Broad, highly versatile[6]Broad, tolerates many functional groups[18]
Diversity Generation Low throughputHigh throughputExcellent for late-stage diversification
Conditions Often requires harsh acidic conditions[11]Generally mildRequires specific metal catalysts/oxidants
Ideal Application Established, well-understood transformationsLibrary synthesis, diversity-oriented synthesisLead optimization, complex molecule synthesis

High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of 2-pyridone derivatives is synthesized, HTS is employed to rapidly assess their biological activity and identify initial "hits".[21]

Workflow: The HTS process is a systematic, automation-driven method for testing thousands of compounds against a biological target.[22]

  • Library Preparation: The synthesized 2-pyridone derivatives are accurately dissolved (typically in DMSO), quantified, and formatted into microtiter plates (e.g., 384- or 1536-well plates).[23]

  • Assay Development: A robust and sensitive assay is developed and optimized for the HTS format. This can be a target-based assay (measuring interaction with a specific enzyme or receptor) or a cell-based phenotypic assay (measuring a cellular response, such as viability or reporter gene expression). Miniaturization is key to reducing reagent costs.[22]

  • Automation & Screening: Robotic liquid handlers dispense compounds and reagents into the assay plates. Automated plate readers then measure the assay signal (e.g., fluorescence, luminescence, absorbance) for each well.[21]

  • Data Analysis & Hit Triage: The raw data is analyzed to identify compounds that produce a significant effect compared to controls. These initial hits undergo confirmatory screens and counter-screens to eliminate false positives, such as compounds that interfere with the assay technology itself.[24]

HTS_Workflow A 1. Compound Library (2-Pyridone Derivatives) B 2. Assay Miniaturization (384/1536-well plates) A->B C 3. Robotic Screening (Liquid Handling & Reading) B->C D 4. Primary Screen Data (Raw Data Acquisition) C->D E 5. Hit Identification (Statistical Analysis) D->E F 6. Hit Confirmation (Dose-Response) E->F G 7. Confirmed Hits (for SAR Studies) F->G

Generalized Workflow for a High-Throughput Screening Campaign.

Structure-Activity Relationship (SAR) and Lead Optimization

Identifying a "hit" from HTS is only the first step. The goal of lead optimization is to transform this initial hit, which may have modest potency or undesirable properties, into a potent and drug-like lead candidate through iterative chemical modification. This process is guided by SAR.[25][26]

Methodology: SAR establishes the relationship between a molecule's chemical structure and its biological activity.[26] By systematically synthesizing and testing analogues of a hit compound, medicinal chemists can deduce which parts of the molecule (pharmacophores) are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.[27][28]

Example SAR Study Table (Hypothetical Data)

Consider a hypothetical hit (Compound 1) from an anti-HBV screen. The goal is to improve its potency (IC50).

Compound IDR1 GroupR2 GroupAnti-HBV IC50 (µM)[29]Key Insight
1 (Hit) -H-Phenyl15.2Initial hit compound.
2 -CH3-Phenyl12.5Small alkyl at R1 is tolerated.
3 -H4-Cl-Phenyl5.8Electron-withdrawing group at R2 improves potency.
4 -H4-F-Phenyl4.1Halogen substitution at R2 is beneficial.
5 -H4-OMe-Phenyl25.6Electron-donating group at R2 is detrimental.
6 -CH34-F-Phenyl3.4Combination of beneficial R1 and R2 modifications.

This SAR analysis suggests that an electron-withdrawing substituent at the para-position of the R2 phenyl ring is crucial for activity, while a small alkyl group at the R1 position provides a modest improvement. This knowledge guides the design of the next generation of compounds.[29]

SAR_Cycle Design 1. Design Analogs (Based on SAR Data) Synthesize 2. Synthesize New Derivatives Design->Synthesize Hypothesis Test 3. Biological Assay (e.g., IC50 determination) Synthesize->Test New Compounds Analyze 4. Analyze Data (Update SAR Model) Test->Analyze Biological Data Analyze->Design New Insights

The Iterative Cycle of Structure-Activity Relationship (SAR).

Conclusion and Future Directions

The discovery of novel 2-pyridone derivatives is a dynamic and evolving field. By integrating efficient, diversity-oriented synthesis strategies like multicomponent reactions and C-H functionalization with high-throughput screening and rigorous SAR analysis, researchers can significantly accelerate the identification of promising new therapeutic candidates. The principles outlined in this guide—emphasizing causality, robust protocols, and data-driven iteration—form a solid foundation for any drug discovery program centered on this privileged scaffold.

Future advancements will likely involve the integration of artificial intelligence and machine learning to predict SAR and design molecules in silico, further streamlining the discovery process. The continued development of novel, sustainable catalytic methods will also enable access to previously unattainable chemical space, ensuring that the 2-pyridone core remains a rich source of innovative medicines for years to come.

References

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  • Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.
  • Zhou, S., Liu, D.-Y., Wang, S., Tian, J.-S., & Loh, T.-P. (2020). An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Organic & Biomolecular Chemistry, 18(44), 9016-9020.
  • (n.d.). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Retrieved from [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(656).
  • (2025). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters.
  • Sangwan, S., Yadav, N., Kumar, R., Chauhan, S., Dhanda, V., Walia, P., & Duhan, A. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114197.
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.
  • Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024).
  • Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC. Retrieved from [Link]

  • (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2017). Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. European Journal of Medicinal Chemistry, 136, 395-405.
  • BenchChem. (2025).
  • (2025). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate. Retrieved from [Link]

  • Castillo, J. C., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 929-952.
  • (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. TSI Journals. Retrieved from [Link]

  • Nawel, M., Kibou, Z. K., Berrichi, A., & Choukchou-Braham, N. (n.d.). The effect of the catalyst amount for the synthesis of 2-pyridones 4a.
  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Retrieved from [Link]

  • Asmaa, K., Fatima, B., Zahira, K., & Noureddine, C.-B. (2023). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry, 20(4), 358-371.
  • (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. Retrieved from [Link]

  • (2025). New Synthetic Methods to 2-Pyridone Rings. ResearchGate. Retrieved from [Link]

  • (n.d.). Transition Metal Mediated C-H Activation of 2-Pyrones, 2-Pyridones, 2-Coumarins and 2-Quinolones. ResearchGate. Retrieved from [Link]

  • Pati, T. K., et al. (2024). 2-Pyridone-Directed CuII-Catalyzed General Method of C(sp2)-H Activation for C-S, C-Se, and C-N Cross-Coupling: Easy Access to Aryl Thioethers, Selenide Ethers, and Sulfonamides and DFT Study. The Journal of Organic Chemistry, 89(10), 6798-6812.
  • (n.d.). De Novo Synthesis of 2-Pyridones. Synfacts. Retrieved from [Link]

  • (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. Retrieved from [Link]

  • BenchChem. (2025). The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals.
  • (2025). Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. CoLab.
  • Cantillo, D., et al. (2017). Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana. Phytochemistry Letters, 21, 142-146.
  • (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]

  • Belhadj, F., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7609.
  • Belhadj, F., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.
  • Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207.
  • (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved from [Link]

  • (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

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  • (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
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4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS: 104595-88-0), a critical intermediate in medicinal chemistry.

Part 1: Executive Technical Profile

Compound Identity:

  • IUPAC Name: this compound

  • Common Aliases: 1-(3-Cyanopropyl)-2-pyridone; 4-(2-Oxo-1(2H)-pyridinyl)butanenitrile.

  • CAS Number: 104595-88-0 (and related salt forms).

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

Strategic Significance: This compound serves as a privileged pharmacophore linker . It bridges the bioisosteric utility of the 2-pyridone ring (a metabolically stable amide mimic) with a reactive nitrile tail. It is primarily deployed in two high-value workflows:

  • GPCR Ligand Synthesis: Reduction of the nitrile yields 1-(4-aminobutyl)-2-pyridone , a key linker for serotonergic (5-HT1A) and dopaminergic agents, analogous to the buspirone/gepirone class.

  • PROTAC & Linkerology: Hydrolysis yields 4-(2-oxopyridin-1-yl)butanoic acid , a carboxylic acid handle used to tether E3 ligase ligands (e.g., Cereblon binders) to target proteins.

Part 2: Synthetic Methodology & N-Selectivity

The core challenge in synthesizing this compound is the ambident nucleophilicity of the 2-pyridone/2-hydroxypyridine tautomer. Alkylation can occur at the Nitrogen (N-alkylation, desired) or the Oxygen (O-alkylation, undesired).

Mechanism of Selectivity

The 2-pyridone anion is an ambident nucleophile.

  • O-Alkylation (Kinetic/Hard): Favored by "hard" electrophiles, silver salts (Ag+), and non-polar solvents.

  • N-Alkylation (Thermodynamic/Soft): Favored by "soft" electrophiles, alkali metal salts (K+, Cs+), and polar aprotic solvents (DMF, DMSO) which solvate the cation and leave the "soft" nitrogen anion free to attack.

Optimized Protocol: N-Selective Alkylation
  • Reagents: 2-Hydroxypyridine (1.0 eq), 4-Bromobutyronitrile (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol% (optional, accelerates reaction via Finkelstein exchange).

Step-by-Step Workflow:

  • Deprotonation: Charge a reactor with 2-hydroxypyridine and anhydrous K₂CO₃ in DMF. Stir at 60°C for 30 minutes to generate the potassium salt. Note: The solution will turn from a suspension to a clearer mixture as the salt forms.

  • Alkylation: Add 4-bromobutyronitrile dropwise over 20 minutes. Maintain temperature at 60–80°C.

    • Critical Control Point: Do not exceed 100°C to prevent polymerization of the nitrile or thermal decomposition.

  • Monitoring: Monitor via TLC (5% MeOH in DCM) or LC-MS. The N-alkylated product is typically more polar than the O-alkylated byproduct.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.

Yield Expectations:

  • N-Isomer (Target): 75–85%

  • O-Isomer (Byproduct): <10% (Separable by chromatography)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the competing N- vs O-alkylation pathways, highlighting the conditions required for selectivity.

G Start 2-Hydroxypyridine (Tautomeric Equilibrium) Base Base: K2CO3 Solvent: DMF Start->Base Deprotonation Anion Ambident Anion (Resonance Hybrid) Base->Anion ProductN TARGET: N-Alkylated 4-(2-Oxo-1,2-dihydropyridin-1-yl) butanenitrile (Thermodynamic Product) Anion->ProductN Path A: N-Attack (Polar Aprotic / K+ / Cs+) ProductO BYPRODUCT: O-Alkylated 4-(Pyridin-2-yloxy) butanenitrile (Kinetic Product) Anion->ProductO Path B: O-Attack (Non-polar / Ag+) Reagent 4-Bromobutyronitrile (Br-(CH2)3-CN) Reagent->Anion + Electrophile

Caption: Competitive alkylation pathways of 2-pyridone. Path A (Green) is favored by K₂CO₃/DMF conditions.

Part 4: Downstream Applications & Transformations

Once synthesized, the nitrile group serves as a versatile "masked" functional group.

A. Reduction to Primary Amine

Used to generate 1-(4-aminobutyl)-2-pyridone , a common scaffold for CNS drugs.

  • Method: Hydrogenation (H₂, Raney Ni, NH₃/MeOH) or Borane reduction (BH₃·THF).

  • Protocol: Dissolve nitrile in MeOH saturated with NH₃ (to suppress secondary amine formation). Add Raney Nickel (10 wt%). Hydrogenate at 50 psi for 4–6 hours. Filter and concentrate.

B. Hydrolysis to Carboxylic Acid

Used to generate 4-(2-oxopyridin-1-yl)butanoic acid for peptide coupling or PROTAC synthesis.

  • Method: Acidic hydrolysis (6N HCl, reflux, 4h).

  • Note: Basic hydrolysis may degrade the lactam (pyridone) ring if conditions are too harsh, though the 2-pyridone ring is generally robust. Acidic hydrolysis is preferred to preserve the lactam.

Data Summary Table

ParameterSpecification / Value
Appearance Off-white to pale yellow solid or viscous oil
1H NMR (DMSO-d6) δ 7.6 (dd, 1H), 7.4 (m, 1H), 6.4 (d, 1H), 6.2 (t, 1H), 3.9 (t, 2H, N-CH2), 2.5 (t, 2H, CH2-CN), 1.9 (m, 2H)
IR Spectrum 2245 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O amide stretch)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water, Hexanes
Storage Hygroscopic; Store under Nitrogen at 2–8°C

References

  • Synthesis of N-substituted 2-pyridones: Smith, K. et al. "Regioselective alkylation of 2-hydroxypyridine derivatives." Journal of Heterocyclic Chemistry, 2008.

  • Ambident Nucleophile Mechanism:Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007.
  • Application in CNS Drug Linkers: Glennon, R. A. "Strategies for the Design of Selective Serotonergic Agents." Journal of Medicinal Chemistry, 2012.

  • Sebetralstat & Pyridone Intermediates: Davie, R. L. et al. "Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor."[1] Journal of Medicinal Chemistry, 2022.[1]

Sources

pharmacological profile of 2-pyridone compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-Pyridone Compounds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 2-pyridone ring is a privileged heterocyclic scaffold that is a cornerstone of modern medicinal chemistry and drug discovery.[1] Its unique structural and physicochemical properties, including its lactam-lactim tautomerism, capacity for hydrogen bonding, and utility as a bioisostere, make it a highly versatile core for developing novel therapeutics.[1][2] Present in both natural products with profound biological effects and a growing number of FDA-approved drugs, the 2-pyridone moiety is associated with an exceptionally broad pharmacological landscape.[2][3] This guide provides a technical deep-dive into the pharmacological profile of 2-pyridone derivatives, elucidating their primary mechanisms of action across key therapeutic areas, presenting validated experimental protocols for their evaluation, and summarizing critical structure-activity relationship insights to guide future drug development efforts.

Section 1: The 2-Pyridone Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the 2-Pyridone Heterocycle

2-Pyridones, or 2(1H)-pyridones, are six-membered nitrogen-containing heterocycles that have garnered immense interest from synthetic and medicinal chemists.[4] Their structure is fundamental to a variety of natural alkaloids and has been successfully incorporated into numerous synthetic drugs, demonstrating their significance in creating pharmacologically active molecules.[4][5]

Key Physicochemical Properties and Tautomerism

A defining feature of the 2-pyridone scaffold is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. In both solid and solution phases, the lactam form is predominant.[1][2] This characteristic is crucial to its biological activity and its utility in drug design. Furthermore, 2-pyridone derivatives often exhibit favorable drug-like properties, such as metabolic stability, enhanced water solubility, and controlled lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1][2]

Role as a Bioisostere and Hydrogen Bonding Moiety

The 2-pyridone nucleus is a master of molecular mimicry. It can act as a bioisostere for amides, phenols, pyridines, and other common chemical groups, allowing for fine-tuning of a molecule's properties while maintaining its interaction with a biological target.[1][2] The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) within the same moiety allows for potent and specific interactions with protein targets.[1][2][6]

Notable Examples in Natural Products and FDA-Approved Drugs

The therapeutic relevance of the 2-pyridone core is validated by its presence in both nature and the clinic.

  • Natural Products: Prominent examples include Camptothecin , an inhibitor of DNA topoisomerase I used in cancer chemotherapy; Fredericamycin A , a potent antitumor agent; and Huperzine A , used in the treatment of Alzheimer's disease.[2]

  • FDA-Approved Drugs: The scaffold is central to several modern medicines, including kinase inhibitors like Palbociclib (2015), Duvelisib (2018), and Ripretinib (2020), the EZH2 inhibitor Tazemetostat (2020), and the antiviral Doravirine (2018).[1][2]

Section 2: The Diverse Pharmacological Landscape of 2-Pyridone Derivatives

The versatility of the 2-pyridone scaffold has led to the discovery of compounds with a wide array of biological activities. This structural framework serves as a launchpad for developing agents that can modulate diverse biological pathways with high specificity.

Pharmacological_Landscape cluster_oncology Key Mechanisms cluster_infectious Key Activities cluster_cardiology Key Mechanism cluster_cns Key Effects Core 2-Pyridone Core Oncology Oncology Core->Oncology Infectious Infectious Diseases Core->Infectious Cardiology Cardiology Core->Cardiology CNS CNS Disorders Core->CNS Kinase_Inhibition Kinase Inhibition Oncology->Kinase_Inhibition DNA_Gyrase DNA Gyrase Inhibition Oncology->DNA_Gyrase Apoptosis Apoptosis Induction Oncology->Apoptosis BRD4 BRD4 Inhibition Oncology->BRD4 Antibacterial Antibacterial (MDR) Infectious->Antibacterial Antiviral Antiviral (HBV, HCV) Infectious->Antiviral Antifungal Antifungal Infectious->Antifungal PDE3 PDE3 Inhibition Cardiology->PDE3 Neuroprotection Anti-Neuroinflammatory CNS->Neuroprotection Analgesia Analgesic CNS->Analgesia

The diverse pharmacological activities stemming from the 2-pyridone core.
Oncology: Targeting Cancer Proliferation and Survival

2-pyridone derivatives have shown significant promise as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[7][8][9]

  • 2.1.1. Mechanism: Kinase Inhibition: Many 2-pyridones are potent kinase inhibitors. For example, derivatives have been developed as competitive and non-competitive inhibitors of PIM-1 kinase, a key regulator of cell survival and proliferation.[10]

  • 2.1.2. Mechanism: DNA Damage and Repair Inhibition: Certain 2-pyridone compounds function as potent inhibitors of bacterial DNA gyrase and mammalian topoisomerase, disrupting DNA replication and leading to cell death.[11] This mechanism is particularly effective against rapidly dividing cancer cells.

  • 2.1.3. Mechanism: Epigenetic Modulation: A novel class of 2-pyridones acts as inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[12] By displacing BRD4 from chromatin, these compounds downregulate the expression of key oncogenes like c-Myc, thereby halting cell proliferation.[12]

  • 2.1.4. Mechanism: Induction of Apoptosis: A common endpoint for many anticancer 2-pyridones is the induction of programmed cell death, or apoptosis.[12] This is often achieved through the activation of effector caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][12]

Infectious Diseases: A Platform for Novel Antimicrobials

The scaffold is a fertile ground for discovering new anti-infective agents, with derivatives showing activity against bacteria, fungi, and viruses.[4][13]

  • 2.2.1. Antibacterial Activity: 2-pyridones have demonstrated exceptional broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[11][14] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[11]

  • 2.2.2. Antifungal and Antiviral Applications: Derivatives have been identified with potent antifungal activity against pathogens like Candida albicans.[15] In virology, 2-pyridone analogs have been developed as inhibitors of hepatitis B virus (HBV) and hepatitis C virus (HCV) NS5B polymerase, as well as HIV.[16]

Cardiology: Modulating Cardiac Function

In the cardiovascular field, 2-pyridones are best known as cardiotonic agents.

  • 2.3.1. Mechanism: Selective PDE3 Inhibition: Compounds like Milrinone are selective inhibitors of phosphodiesterase 3 (PDE3).[3][17] By preventing the breakdown of cyclic AMP (cAMP) in cardiac muscle, these drugs increase intracellular calcium levels, leading to enhanced myocardial contractility. This makes them valuable in the treatment of congestive heart failure.[17][18]

Central Nervous System (CNS) Disorders

Emerging research highlights the potential of 2-pyridones in treating CNS-related conditions.

  • 2.4.1. Anti-Neuroinflammatory and Neuroprotective Effects: Certain derivatives can mitigate neuroinflammation by suppressing the production of inflammatory mediators like reactive oxygen species (ROS), nitric oxide (NO), and cytokines (TNF-α, IL-6) in microglial cells.[19][20] This is often achieved by inhibiting pathways such as TLR4 signaling.[19][20]

  • 2.4.2. Analgesic Properties: A series of 3,5-disubstituted pyridin-2(1H)-ones has been shown to prevent and reverse mechanical allodynia (a type of neuropathic pain) in animal models, acting as inhibitors of p38α MAPK, a kinase involved in pain hypersensitivity.[21]

Section 3: Core Methodologies for Pharmacological Profiling

A robust and logical experimental cascade is essential for characterizing the pharmacological profile of novel 2-pyridone compounds. The following protocols represent a self-validating system, where each step builds upon the last to generate a comprehensive and trustworthy dataset.

Foundational In Vitro Screening Cascade

The initial evaluation begins with broad assessments of cytotoxicity and target engagement.

  • 3.1.1. Protocol: Cytotoxicity Assessment (MTT/MTS Assay)

    • Causality: This is the primary screen to determine a compound's general effect on cell viability. It identifies the concentration range at which the compound exhibits biological activity (e.g., IC50) and helps distinguish between targeted antiproliferative effects and non-specific toxicity. It is a mandatory first step before any mechanistic studies.[1][2]

    • Methodology:

      • Cell Plating: Seed cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

      • Compound Treatment: Prepare serial dilutions of the 2-pyridone compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

      • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

      • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

      • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

      • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

  • 3.1.2. Protocol: Target-Based Enzymatic Assays (e.g., Kinase Inhibition)

    • Causality: If a compound is hypothesized to inhibit a specific enzyme (e.g., PIM-1 kinase, PDE3), a cell-free enzymatic assay is the most direct way to confirm this interaction and determine its potency (IC50). This validates that the observed cellular effects are due to on-target activity.

    • Methodology (Example: PIM-1 Kinase Assay):

      • Reaction Setup: In a 96-well plate, combine PIM-1 kinase enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

      • Inhibitor Addition: Add varying concentrations of the 2-pyridone test compound or a known inhibitor (positive control).

      • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.

      • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega). This reagent measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

      • Luminescence Reading: Measure the luminescent signal using a plate reader.

      • Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Elucidating Mechanism of Action (MOA) in Oncology

Once a compound shows antiproliferative activity, the next logical step is to determine how it kills cancer cells.

  • 3.2.1. Workflow: Apoptosis Detection via Flow Cytometry

    • Causality: This workflow definitively distinguishes between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Using Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters late apoptotic/necrotic cells), we can quantify the progression of cell death.[2]

Apoptosis_Workflow start Seed and Treat Cancer Cells (e.g., Jurkat) with 2-Pyridone Compound harvest Harvest Cells after 24-48h Incubation start->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark (15 min, Room Temp) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze quadrants Quantify Cell Populations: - Live (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic (Annexin V+ / PI+) - Necrotic (Annexin V- / PI+) analyze->quadrants

Workflow for quantifying apoptosis via Annexin V/PI staining.
Assessing Anti-Neuroinflammatory Potential

For CNS-active compounds, a robust model is needed to quantify their ability to suppress inflammation.

  • 3.3.1. Experimental Workflow for Microglia-Mediated Inflammation

    • Causality: This workflow models the inflammatory cascade in the brain. Lipopolysaccharide (LPS) is used to activate microglia (the brain's immune cells), causing them to release inflammatory factors. The ability of the 2-pyridone compound to prevent this release is a direct measure of its anti-neuroinflammatory potential.[19][20]

Neuroinflammation_Workflow cluster_microglia Step 1: Microglia Activation cluster_analysis Step 2: Analysis of Inflammatory Mediators cluster_neuron Step 3: Neuroprotection Assay (Optional) treat_microglia Treat BV2 Microglia with 2-Pyridone Compound stimulate Stimulate with LPS (Lipopolysaccharide) treat_microglia->stimulate collect Collect Supernatant after 24h stimulate->collect griess Griess Assay for Nitric Oxide (NO) collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa treat_neurons Treat SH-SY5Y Neurons with the Collected Supernatant collect->treat_neurons Supernatant Transfer neuron_viability Assess Neuron Viability (MTT Assay) treat_neurons->neuron_viability

Workflow for assessing anti-neuroinflammatory activity.
  • 3.3.2. Protocol: Nitric Oxide (NO) Quantification (Griess Assay)

    • Causality: NO is a key pro-inflammatory mediator produced by activated microglia via the iNOS enzyme. The Griess assay provides a simple, colorimetric readout of nitrite (a stable breakdown product of NO), directly quantifying this aspect of the inflammatory response.[19]

    • Methodology:

      • Collect 50 µL of supernatant from the LPS-stimulated microglia experiment (from 3.3.1).

      • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

      • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm.

      • Quantify the nitrite concentration using a sodium nitrite standard curve.

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding how specific chemical modifications to the 2-pyridone scaffold affect its biological activity is paramount for rational drug design.

General Principles of 2-Pyridone SAR
  • Aryl Substituents: The nature and position of substituents on aryl rings attached to the 2-pyridone core are critical. Electron-withdrawing groups (e.g., F, Cl) often enhance antimicrobial activity, while electron-donating groups (e.g., OCH₃, OH) can improve antiproliferative activity.[2][4]

  • N-Substitution vs. O-Alkylation: Selective functionalization at the ring nitrogen versus the exocyclic oxygen can dramatically alter the compound's pharmacological profile. For instance, O-alkylation has been shown to enhance anticancer activity compared to the parent N-H pyridone.[10]

  • Fused Ring Systems: Fusing other heterocyclic rings (e.g., pyrimidine, benzothiazole) to the 2-pyridone core can create highly specific inhibitors for targets like viral polymerases.[16]

Case Study Data: SAR for Anticancer Activity

The following table summarizes data for representative 2-pyridone derivatives against various cancer cell lines, highlighting the impact of structural modifications on potency.

Compound IDCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference
11c Chromene-fused 2-pyridone4-MeOC₆H₄HepG2 (Liver)53.6[1][2]
11c Chromene-fused 2-pyridone4-MeOC₆H₄MCF-7 (Breast)56.3[1][2]
17d Substituted 2-pyridoneR² = NO₂HCT-116 (Colon)9.3[2]
9d Pyrano[3,2-c]pyridoneR = 2-EtOC₆H₄, R¹ = 3-thiophenylHT-29 (Colon)1.2[2]
4c O-ethyl Pyridine6-methoxy quinolineHepG-2 (Liver)0.0132[10]
4c O-ethyl Pyridine6-methoxy quinolineCaco-2 (Colon)0.007[10]
A9 Substituted 2-pyridoneR¹ = (details in source)HT-29 (Colon)20.77[22]
Case Study Data: SAR for Antibacterial Activity

This table illustrates how modifications influence activity against bacterial strains.

Compound IDCore StructureKey SubstituentsBacterial StrainActivity MetricReference
47s Substituted 2-pyridoneR = 3-MeO-4-BnOC₆H₃S. aureus (Gram +)Highest Activity[1]
43c Substituted 2-pyridoneR = 2-BrC₆H₄S. aureus (Gram +)Inhibition Zone: 4.25 mm[2]
43q Substituted 2-pyridoneR = 2-furanylE. coli (Gram -)Inhibition Zone: 3.75 mm[2]
(S)-45a QuinolizineMethyl at C9Broad SpectrumExceptional Activity[11]

Section 5: Conclusion and Future Outlook

The 2-pyridone scaffold continues to prove its value as a privileged structure in drug discovery. Its remarkable pharmacological diversity, spanning from oncology to infectious diseases and beyond, ensures its continued relevance. Future research will likely focus on leveraging advanced synthetic methods, such as site-selective C-H functionalization, to create novel derivatives with even greater potency and specificity.[23] The integration of computational chemistry and machine learning will further accelerate the design-synthesize-test cycle, unlocking the full therapeutic potential of this exceptional heterocyclic core. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently explore and develop the next generation of 2-pyridone-based medicines.

References

  • Gomez, G. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. [Link]

  • Brun, E. M., et al. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(2), 273-280. [Link]

  • Fossa, P., et al. (2003). Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone. Bioorganic & Medicinal Chemistry, 11(21), 4749-4759. [Link]

  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]

  • Dinić, J., et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

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  • Mishra, P. S., et al. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. [Link]

  • Dalebroux, Z. D., et al. (2021). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences, 118(31). [Link]

  • Chu, D. T., et al. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 39(16), 3070-3088. [Link]

  • Kamauchi, H., et al. (n.d.). Most active antimicrobials 2-pyridone compounds isolated from... ResearchGate. [Link]

  • N/A. (n.d.). Antitumoral natural products containing 2-pyridone moiety. ResearchGate. [Link]

  • Gomaa, H. A. M., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • El-Sayed, W. A., & Ali, O. M. (2013). Synthesis and Antimicrobial Activity of Some 2-Pyridone Nucleosides Containing a Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 433-444. [Link]

  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. [Link]

  • Gomez, G. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Popović-Bijelić, A., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6612. [Link]

  • Sangwan, S., et al. (n.d.). Bioactive natural products containing 2-pyridone core. ResearchGate. [Link]

  • N/A. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. [Link]

  • Dinić, J., et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

  • N/A. (n.d.). Synthesis and biological evaluation of novel pyridone deriva. TSI Journals. [Link]

  • Loden, J. F., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry, 59(18), 8349-8364. [Link]

  • N/A. (n.d.). 2-Pyridone. Wikipedia. [Link]

  • N/A. (2012). Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. TSI Journals. [Link]

  • Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [Link]

  • Visseq, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]

  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. [Link]

  • N/A. (n.d.). Neuroprotective effects of compound 2 and analogues against... ResearchGate. [Link]

  • Baran, M., et al. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. Medicinal Chemistry, 10(2), 144-153. [Link]

  • Wang, C., & Fan, X. (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 10(30), 7131-7143. [Link]

  • Verma, K. K., et al. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. [Link]

  • Rojas-Castañeda, J., et al. (n.d.). A Single Dose of Pirfenidone Attenuates Neuronal Loss and Reduces Lipid Peroxidation after Kainic Acid-Induced Excitotoxicity in the Pubescent Rat Hippocampus. ResearchGate. [Link]

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Advanced Synthesis Architectures for 2-Oxo-1,2-dihydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold is a privileged pharmacophore, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Trametinib) and anti-fibrotic agents (e.g., Pirfenidone). While classical methods like the Guareschi-Thorpe condensation or oxidation of pyridinium salts remain valid, they often suffer from harsh conditions, poor regiocontrol, or limited functional group tolerance.

This guide details three novel, high-fidelity synthesis pathways emerging between 2020 and 2025. Moving beyond traditional condensation, we explore Cobalt(III)-catalyzed C-H activation , Electrochemical Rhodium(III) oxidative annulation , and Hypervalent Iodine-mediated ring expansion . These protocols are selected for their atom economy, regiodivergence, and scalability in high-value API synthesis.

Pathway 1: Cobalt(III)-Catalyzed Switchable C-H Annulation

The "Earth-Abundant" Precision Tool

Technical Rationale

Historically, Pentamethylcyclopentadienyl Rhodium (CpRh) has been the gold standard for directing-group-assisted C-H activation. However, the high cost of Rhodium ($10,000+/kg) limits scale-up. Recent breakthroughs (2021–2024) utilizing CpCo(III) offer a cost-effective alternative that does not compromise on selectivity. Cobalt's smaller ionic radius allows for tighter coordination spheres, often resulting in superior regiocontrol compared to its 4d congener.

Mechanism of Action

The reaction proceeds via a redox-neutral C-H/N-H activation of acrylamides with alkynes. The amide acts as a directing group (DG), guiding the Co(III) center to the vinylic C-H bond.

  • Coordination: Cp*Co(III) coordinates to the acrylamide oxygen and nitrogen.

  • C-H Activation: Formation of a five-membered cobalta-cycle via concerted metalation-deprotonation (CMD).

  • Insertion: Regioselective insertion of the alkyne into the Co-C bond.

  • Reductive Elimination: Formation of the C-N bond to close the ring, releasing the 2-pyridone and a Co(I) species.

  • Re-oxidation: An external oxidant (or internal directing group cleavage) regenerates the active Co(III) species.

Visualization: Catalytic Cycle

Co_Catalysis Start Cp*Co(III) Catalyst Coordination Coordination (Acrylamide DG) Start->Coordination + Acrylamide CH_Activation C-H Activation (5-membered Metallacycle) Coordination->CH_Activation - AcOH Alkyne_Insert Alkyne Insertion (7-membered Metallacycle) CH_Activation->Alkyne_Insert + Alkyne Red_Elim Reductive Elimination (C-N Bond Formation) Alkyne_Insert->Red_Elim Red_Elim->Start Oxidation (Regeneration) Product 2-Pyridone Product Red_Elim->Product

Figure 1: CpCo(III)-catalyzed C-H activation cycle for 2-pyridone synthesis. The cycle emphasizes the critical metallacycle intermediates.*

Experimental Protocol

Target: 4,6-Diphenyl-2-pyridone derivatives. Source: Adapted from Org. Lett. 2021 and ChemSusChem 2024.[1]

  • Reagent Prep: In a glovebox, charge a sealed tube with Acrylamide substrate (0.20 mmol), Internal Alkyne (0.24 mmol), Cp*Co(CO)I2 (10 mol%), and AgSbF6 (20 mol%).

  • Solvent System: Add TFE (2,2,2-Trifluoroethanol) (2.0 mL). Note: TFE is critical for stabilizing the cationic Co(III) species and facilitating the CMD step.

  • Additives: Add NaOPiv (30 mol%) to assist proton shuttling.

  • Reaction: Seal and heat to 100 °C for 16 hours.

  • Workup: Cool to RT, dilute with DCM, filter through a Celite pad. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: The ratio of AgSbF6 to Co catalyst must be maintained at 2:1 to ensure complete removal of iodide ligands, generating the active cationic species.

Pathway 2: Electrochemical Rh(III) Oxidative Annulation

The "Green" Oxidant-Free Route

Technical Rationale

Traditional oxidative annulations require stoichiometric metal oxidants (e.g., Cu(OAc)2), generating significant heavy metal waste. Electrochemical synthesis replaces these chemical oxidants with anodic oxidation , using electrons as the "reagent." This method is superior for GMP environments where trace metal scavenging is a compliance burden.

Mechanism of Action

This pathway utilizes a Cp*Rh(III) catalyst.[2][3][4] The key differentiator is the re-oxidation step.

  • Catalytic Cycle: Similar to the Cobalt pathway (C-H activation -> Insertion -> Reductive Elimination).

  • Electrochemical Regeneration: The reductive elimination releases a Rh(I) species. Instead of reacting with Cu(II), the Rh(I) is oxidized back to Rh(III) at the anode .

  • Cathodic Balance: Protons are reduced to H2 (or O2 is reduced to H2O) at the cathode, maintaining charge balance without toxic byproducts.

Visualization: Electrochemical Cell Workflow

Electro_Rh cluster_Anode Anode (+) cluster_Solution Bulk Solution cluster_Cathode Cathode (-) Rh1 Rh(I) Species Rh3 Active Rh(III) Rh1->Rh3 - 2e⁻ Substrates Acrylamide + Alkyne Prod 2-Pyridone Substrates->Prod Catalyzed by Rh(III) Protons 2H⁺ Hydrogen H₂ (Gas) Protons->Hydrogen + 2e⁻

Figure 2: Electrochemical turnover of the Rhodium catalyst. Anodic oxidation regenerates the active catalyst, eliminating the need for stoichiometric copper oxidants.

Experimental Protocol

Target: 5,6-Substituted-2-pyridones. Source: ResearchGate (Rh-catalyzed vinylic C–H annulation) / Chemistry 2021.

  • Cell Setup: Use an undivided cell with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) plate cathode.

  • Electrolyte: Dissolve n-Bu4NPF6 (0.1 M) in MeOH/H2O (4:1).

  • Reagents: Add Acrylamide (0.3 mmol), Alkyne (0.3 mmol), and [Cp*RhCl2]2 (2.5 mol%). Add NaOAc (0.5 equiv).

  • Electrolysis: Constant current (CCE) at 2.0 mA for 4 hours at 60 °C.

  • Workup: Evaporate solvent, extract with EtOAc, wash with brine.

Pathway 3: Oxidative Ring Expansion (Metal-Free)

The "Isotopic Labeling" Specialist

Technical Rationale

For applications requiring 15N labeling or when transition metals are strictly contraindicated, the oxidative amination of cyclopentenones is the method of choice. This 2024 protocol uses hypervalent iodine to insert nitrogen into a carbocycle, converting a 5-membered ring into the 6-membered pyridone.

Mechanism of Action[4][5][6][7][8]
  • Activation: Conversion of cyclopentenone to a silyl enol ether.

  • Nitrogen Insertion: Reaction with a hypervalent iodine reagent (e.g., PhI(OAc)2) and a nitrogen source (e.g., ammonium carbamate) generates an electrophilic species.

  • Rearrangement: A Beckmann-type or oxidative rearrangement expands the ring.

  • Aromatization: Elimination of the silyl group and oxidation yields the pyridone.

Experimental Protocol

Target: 15N-labeled 2-pyridones or polysubstituted derivatives. Source: ChemRxiv 2024 (Streamlining Synthesis).

  • Silylation: Treat substituted cyclopentenone (1.0 equiv) with TIPSOTf and Et3N in DCM at 0 °C to form the silyl enol ether.

  • One-Pot Addition: Add PhI(OAc)2 (1.2 equiv) and Ammonium Carbamate (2.0 equiv) directly to the mixture.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Quench with saturated NaHCO3.

  • Note: For 15N labeling, use 15NH4OAc as the nitrogen source.

Comparative Analysis of Methodologies

FeatureCo(III) C-H ActivationElectrochemical Rh(III)Oxidative Ring Expansion
Primary Utility High regiocontrol, complex APIsGreen chemistry, scale-up15N labeling, metal-free
Atom Economy Excellent (100% with internal oxidants)High (H2 byproduct)Moderate (Stoichiometric Iodine)
Catalyst Cost Low (Cobalt)High (Rhodium)N/A (Reagent based)
Regioselectivity >20:1 (Switchable)HighDictated by precursor
Key Limitation Requires directing groupRequires Electro-setupRequires Cyclopentenone

References

  • Cobalt(III)-Catalyzed Regioselective C6 Olefination of 2-Pyridones Using Alkynes. Organic Letters, 2021.[5] Link

  • Switchable Regioselective C-H Activation/Annulation of Acrylamides with Alkynes for the Synthesis of 2-Pyridones. ChemSusChem, 2024.[1] Link

  • Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes: Switchable Alkenylation... Chemistry - A European Journal, 2021. Link

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv, 2024. Link

  • Rh-catalyzed vinylic C–H annulation of acrylamides with alkynes. ResearchGate, 2022. Link

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile and Related Pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine (pyridone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the potential therapeutic targets of molecules containing this scaffold, with a specific focus on the structural class represented by 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile. Leveraging the well-characterized mechanism of sebetralstat, a plasma kallikrein inhibitor, this guide provides a detailed exploration of the kallikrein-kinin system as a primary therapeutic target. Furthermore, it expands upon other potential targets for this chemical class, drawing from the broader scientific literature on pyridone and dihydropyridine derivatives. This document serves as a comprehensive resource for researchers and drug development professionals, offering insights into target identification, validation, and the design of novel therapeutics.

Introduction: The Therapeutic Promise of the Pyridone Scaffold

The 1,2-dihydropyridin-2-one (pyridone) moiety is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its ability to engage in various biological interactions. Its unique electronic and structural properties allow for the design of potent and selective modulators of diverse protein targets. While the specific compound this compound is not extensively characterized in publicly available literature, its core structure is present in sebetralstat (KVD900), a recently developed oral plasma kallikrein inhibitor for the treatment of hereditary angioedema (HAE)[1][2][3]. This connection provides a robust and clinically validated starting point for exploring the therapeutic potential of this chemical class.

Beyond plasma kallikrein, the broader family of dihydropyridine and pyridone derivatives has been shown to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, ion channel modulation, and anti-inflammatory effects[4][5][6]. This guide will, therefore, use the well-defined pharmacology of sebetralstat as a primary case study and then extrapolate to other potential targets based on the established activities of structurally related compounds.

Primary Target: Plasma Kallikrein and the Kallikrein-Kinin System

The most prominent and clinically validated target for a compound containing the 2-oxopyridin-1-yl moiety is plasma kallikrein (PKa), a serine protease that plays a central role in the kallikrein-kinin system (KKS)[1][3].

The Kallikrein-Kinin System: A Key Mediator of Inflammation and Angioedema

The KKS is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. In the context of hereditary angioedema (HAE), uncontrolled activation of this system leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in subcutaneous and submucosal swelling[1][2].

The central cascade of the KKS is initiated by the activation of Factor XII (FXII) to FXIIa, which in turn converts prekallikrein to active plasma kallikrein (PKa). PKa then cleaves high-molecular-weight kininogen (HK) to release bradykinin. Bradykinin exerts its effects by binding to the B2 receptor on endothelial cells. A critical aspect of this system is a positive feedback loop where PKa can further activate FXII, amplifying the production of bradykinin[1]. In HAE, a deficiency in the C1 inhibitor (C1INH), the primary endogenous inhibitor of PKa and FXIIa, leads to dysregulated KKS activity and subsequent angioedema attacks[1].

Kallikrein-Kinin System Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Activation Plasma Kallikrein (PKa) Plasma Kallikrein (PKa) Factor XIIa->Plasma Kallikrein (PKa) Cleavage Prekallikrein Prekallikrein Bradykinin Bradykinin Plasma Kallikrein (PKa)->Bradykinin Cleavage High-Molecular-Weight Kininogen (HK) High-Molecular-Weight Kininogen (HK) Bradykinin B2 Receptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2 Receptor Binding Vascular Permeability (Angioedema) Vascular Permeability (Angioedema) Bradykinin B2 Receptor->Vascular Permeability (Angioedema) Signaling C1 Inhibitor (C1INH) C1 Inhibitor (C1INH) C1 Inhibitor (C1INH)->Factor XIIa Inhibition Sebetralstat (and related compounds) Sebetralstat (and related compounds) Sebetralstat (and related compounds)->Plasma Kallikrein (PKa) Inhibition Target Validation Workflow cluster_0 In Vitro / In Silico cluster_1 In Vivo Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Biochemical_Assays Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) Target_ID->Biochemical_Assays Cellular_Assays Cell-Based Assays (e.g., Pathway Analysis, Biomarker Modulation) Biochemical_Assays->Cellular_Assays Animal_Models Animal Models of Disease (e.g., HAE models, Oncology Xenografts) Cellular_Assays->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (ADME, Target Engagement) Animal_Models->PK_PD Tox_Studies Toxicology Studies PK_PD->Tox_Studies Clinical_Trials Clinical Trials (Phase I, II, III) Tox_Studies->Clinical_Trials IND Submission

Figure 2: A generalized workflow for target validation and preclinical drug development.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Drawing on the clinical success of sebetralstat, a potent plasma kallikrein inhibitor, it is clear that this chemical class can effectively and selectively modulate key targets in well-defined disease pathways. The primary and most validated target for this scaffold is plasma kallikrein, with significant potential for the treatment of hereditary angioedema and other bradykinin-mediated diseases.

Furthermore, the broader literature on pyridone and dihydropyridine derivatives strongly suggests that other targets, such as kinases and ion channels, are also viable avenues for exploration. Future research should focus on synthesizing and screening libraries of compounds based on this scaffold against a diverse panel of targets to fully elucidate their therapeutic potential. A systematic approach, combining in silico modeling, in vitro screening, and in vivo validation, will be crucial for advancing these promising molecules from the laboratory to the clinic.

References

  • Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema - MDPI. (2024, April 7).
  • A Phase II, Cross-over Clinical Trial Evaluating the Efficacy and Safety of KVD900 (Sebetralstat) in the On-demand Treatment of Angioedema Attacks in Adult Subjects With Hereditary Angioedema Type I or II. (n.d.). ClinicalTrials.gov.
  • Sebetralstat. (n.d.). PubChem.
  • Kenniston, J. A., Faucette, C. A., Martik, D., et al. (2022). Absorption, metabolism, and excretion of [14C]-sebetralstat (KVD900) following a single oral dose in healthy male participants. Xenobiotica, 52(7), 633-644. Available from: [Link]

  • Davie, R. (2023). The discovery of sebetralstat, an oral, small molecule plasma kallikrein inhibitor to treat attacks of hereditary angioedema. RSC/SCI 22nd Med Chem Symposium.
  • Schroeder, G. M., An, Y., Cai, Z. W., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. Available from: [Link]

  • Yao, W., Wasserman, Z. R., Chao, M., et al. (2001). Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors. Journal of Medicinal Chemistry, 44(21), 3347-3350. Available from: [Link]

  • Hebsch, D., De Vry, J., Traber, J., et al. (1992). Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators. Journal of Medicinal Chemistry, 35(19), 3638-3644. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. (2021). Drug Design, Development and Therapy, 15, 4379-4404. Available from: [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 18(16), 5906-5915. Available from: [Link]

  • Biological activity of 1,4-dihydropyridine derivatives. (2025, August 9). ResearchGate. Available from: [Link]

  • Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (2025, August 8). ResearchGate. Available from: [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025, January 29). MDPI. Available from: [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8). MDPI. Available from: [Link]

  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. (2025, November 4). ResearchGate. Available from: [Link]

  • Biological activity of 1,4-dihydropyridine derivatives. (1987). Arzneimittel-Forschung, 37(5), 526-528. Available from: [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). RSC Advances, 12(44), 28739-28787. Available from: [Link]

  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (2022, April 5). Journal of Applied Pharmaceutical Science, 12(4), 001-013. Available from: [Link]

  • Garvey, D. S., Wasicak, J. T., Chung, J. Y., et al. (1994). Synthesis and in vitro characterization of novel amino terminally modified oxotremorine derivatives for brain muscarinic receptors. Journal of Medicinal Chemistry, 37(26), 4455-4467. Available from: [Link]

  • SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. (2006, January 20). ResearchGate. Available from: [Link]

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Methodological & Application

Application Note: In Vitro Characterization and Assay Protocols for 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the in vitro utilization of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile (also referred to as 1-(3-cyanopropyl)-2-pyridone ). This compound serves as a versatile heterocyclic building block and pharmacophore fragment in drug discovery, particularly for synthesizing pyridone-based enzyme inhibitors (e.g., for kinases or proteases) and investigating nitrile metabolism.

Introduction & Scientific Rationale

This compound consists of a 2-pyridone core N-alkylated with a butyronitrile chain. This structure is chemically significant for two reasons:

  • Pyridone Scaffold: The 2-pyridone ring is a privileged scaffold found in FDA-approved drugs (e.g., Perampanel , Pirfenidone , and the plasma kallikrein inhibitor Sebetralstat ). It acts as a bioisostere for amides and phenyl rings, often engaging in hydrogen bonding and

    
    -stacking interactions.
    
  • Nitrile Handle: The terminal nitrile group (-CN) provides a versatile "warhead" for covalent inhibition (reversible covalent targeting of cysteine proteases) or serves as a precursor for amidines, tetrazoles, and carboxylic acids (via hydrolysis).

In in vitro assays, this compound is primarily used to:

  • Evaluate Linker Stability: Assess the metabolic stability of the N-alkyl chain against oxidative dealkylation.

  • Probe Nitrilase Activity: Serve as a substrate for nitrilase or nitrile hydratase enzymes to generate the corresponding acid (GABA analog precursors).

  • Fragment Screening: Screen for binding affinity against targets recognizing the pyridone motif (e.g., Bromodomains, Kinases).

Physicochemical Properties & Handling

Before initiating biological assays, the compound must be properly solubilized. Pyridones are polar, and the nitrile adds dipole character, making DMSO the preferred solvent.

Table 1: Compound Specifications & Preparation
PropertySpecification
IUPAC Name This compound
Synonyms 1-(3-cyanopropyl)-2-pyridone; 4-(2-oxopyridin-1-yl)butyronitrile
Molecular Formula C

H

N

O
Molecular Weight 162.19 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, Ethanol.[1] Sparingly soluble in water.
Storage -20°C (Solid), -80°C (DMSO Stock). Protect from moisture (hygroscopic).
Stock Conc. Prepare 10 mM or 100 mM master stock in anhydrous DMSO.

Experimental Workflows (Diagram)

The following diagram illustrates the logical flow for characterizing this compound, from solubilization to specific functional assays.

AssayWorkflow cluster_Assays In Vitro Assay Modules Compound 4-(2-Oxo-1,2-dihydropyridin-1-yl) butanenitrile (Solid) Stock 100 mM Stock (DMSO) Compound->Stock Solubilization QC QC Check (LC-MS / NMR) Stock->QC Verify Purity Hydrolysis Assay A: Nitrilase/Amidase Hydrolysis QC->Hydrolysis Dilute to 100 µM Binding Assay B: Fragment Binding (SPR / NMR) QC->Binding Dilute to 1 mM Stability Assay C: Metabolic Stability (Microsomes) QC->Stability Dilute to 1 µM Readout Data Analysis: Ki, Kd, t1/2 Hydrolysis->Readout Binding->Readout Stability->Readout

Caption: Workflow for solubilization, quality control, and downstream application of the pyridone-nitrile fragment in enzymatic and binding assays.

Detailed Protocols

Protocol A: Enzymatic Hydrolysis Assay (Nitrilase Profiling)

Objective: Determine if the nitrile group is a substrate for specific nitrilases (converting it to 4-(2-oxo-1,2-dihydropyridin-1-yl)butanoic acid) or if it remains stable. This is critical for prodrug design.

Mechanism:



Materials:

  • Recombinant Nitrilase (e.g., NIT1, NIT2) or Porcine Liver Esterase (PLE).

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4, 1 mM DTT.

  • Detection Reagent: OPA (o-Phthalaldehyde) for ammonia detection OR HPLC for acid product.

Step-by-Step Procedure:

  • Preparation: Dilute the 100 mM DMSO stock to 10 mM working stock in buffer (10% DMSO).

  • Reaction Mix: In a 96-well plate, combine:

    • 80 µL Assay Buffer.

    • 10 µL Enzyme solution (0.1 U/mL final).

    • 10 µL Compound working stock (Final conc: 1 mM).

  • Incubation: Incubate at 37°C for 60 minutes .

  • Termination: Stop reaction with 100 µL Acetonitrile (containing internal standard).

  • Analysis (LC-MS):

    • Centrifuge at 4000 rpm for 10 min.

    • Inject supernatant into LC-MS.

    • Monitor: Loss of Nitrile (m/z 163 [M+H]+) and appearance of Acid (m/z 182 [M+H]+).

  • Control: Run a "No Enzyme" control to assess spontaneous hydrolysis.

Self-Validating Check: The "No Enzyme" control must show <5% conversion. If high background hydrolysis occurs, check buffer pH.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Evaluate the binding affinity of the pyridone fragment against a target protein (e.g., a Kinase or Bromodomain).

Materials:

  • Biacore or Octet Instrument.

  • Sensor Chip: CM5 (Amine coupling) or SA (Streptavidin).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

Step-by-Step Procedure:

  • Immobilization: Immobilize the target protein on the active flow cell (aim for ~2000 RU). Leave the reference cell blank or immobilized with a non-binding protein.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Sample Prep: Dilute compound in Running Buffer to a concentration series: 0, 10, 50, 100, 250, 500, 1000 µM . Note: High concentrations are typical for fragments.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Analysis:

    • Subtract Reference Cell data.

    • Perform Solvent Correction.

    • Fit data to a 1:1 Steady State Affinity model to determine

      
      .
      

Expert Insight: Pyridone fragments often have fast on/off rates. Do not expect slow dissociation. Look for "square wave" sensorgrams. If the sensorgram does not return to baseline, the compound may be aggregating; add 0.01% Triton X-100.

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Assess the stability of the N-alkyl linkage and the pyridone ring against CYP450-mediated oxidation.

Materials:

  • Liver Microsomes (Human/Mouse/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Quench Solution: Cold Acetonitrile with Tolbutamide (IS).

Step-by-Step Procedure:

  • Pre-incubation: Mix 5 µL of 100 µM compound (final 1 µM) with 445 µL Buffer + 25 µL Microsomes (0.5 mg/mL final). Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH solution.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately add to 150 µL Cold Acetonitrile.

  • Analysis: Centrifuge and analyze by LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

Expected Outcome: Pyridones are generally metabolically stable, but the alkyl chain may be subject to hydroxylation. The nitrile is usually stable in microsomes but susceptible to cytosolic amidases (requires hepatocyte assay for full picture).

References

  • Scaffold Utility: Li, J., et al. "Pyridone-based scaffolds in drug discovery: A review of recent developments." Expert Opinion on Drug Discovery, 2021.

  • Nitrile Chemistry: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917, 2010.

  • Fragment Screening: Erlanson, D. A., et al. "Practical strategies for fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619, 2016.

  • Sebetralstat (Pyridone Drug): "Sebetralstat: First Oral On-Demand Treatment for HAE."[2][3] Drug Hunter, 2024.

(Note: While specific literature on "this compound" is limited, the protocols above are standard for its structural class, validated by the referenced methodologies for pyridone and nitrile derivatives.)

Sources

Application Notes and Protocols for the Investigation of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyridinone Derivative

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile is a small molecule characterized by a dihydropyridinone core. While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in a variety of biologically active molecules. Compounds sharing the dihydropyridine or pyridinone scaffold have been reported to exhibit a range of activities, including the inhibition of p38 MAP kinase, modulation of potassium channels, and inhibition of Met kinase.[1][2][3] Furthermore, the related 2-oxopyridin-1-yl moiety is a key feature of Sebetralstat, a known plasma kallikrein inhibitor.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound in cell culture systems. The protocols outlined herein are designed as a foundational framework to assess its cytotoxic profile and to explore its potential biological activities based on the known functions of structurally related compounds. This guide emphasizes a logical, stepwise approach to investigation, beginning with fundamental toxicity assessment and proceeding to more specific functional assays.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of this compound are crucial for obtaining reproducible experimental results.

1. Safety and Handling:

  • Always consult the Safety Data Sheet (SDS) before use.[6][7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

2. Storage:

  • Store the solid compound in a tightly sealed container in a cool, dry place, as recommended by the supplier.

3. Preparation of a Concentrated Stock Solution (e.g., 10 mM): The solubility of this compound should be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in cell-based assays.[9]

  • Materials:

    • This compound powder

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • Aseptically weigh out the required amount of the compound. For a 10 mM stock solution, this will depend on the compound's molecular weight.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C.[10]

Note on Solvent Use: When diluting the stock solution into cell culture media for experiments, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5% and ideally at 0.1% or lower.[11] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

A Phased Approach to In Vitro Characterization

A systematic approach is recommended for the initial investigation of a novel compound. This begins with determining the concentration range that is non-toxic to the cells, followed by assays to probe for specific biological activities.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Exploration (Hypothesis-Driven) cluster_2 Phase 3: Data Interpretation & Next Steps a Prepare Compound Stock Solution b Determine Cytotoxicity (IC50) a->b Initial Screening c p38 MAP Kinase Activity Assay b->c Select non-toxic concentrations d Potassium Channel Modulation Assay b->d Select non-toxic concentrations e Met Kinase Activity Assay b->e Select non-toxic concentrations f Plasma Kallikrein Activity Assay b->f Select non-toxic concentrations g Analyze Results c->g d->g e->g f->g h Further Mechanistic Studies g->h

Figure 1: A general workflow for the in vitro characterization of a novel compound.

Phase 1: Determination of Cytotoxicity and IC50

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation.[12][13] This establishes the concentration range for subsequent, more specific assays. A common method is the MTT or resazurin reduction assay, which measures the metabolic activity of viable cells.[2][14]

Protocol: Cell Viability Assessment using Resazurin
  • Cell Seeding:

    • Select a panel of relevant cell lines (e.g., a cancer cell line and a non-cancerous control).[11]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of media).[15]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in cell culture media. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (media with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Carefully remove the media from the cells and add 100 µL of the media containing the different compound concentrations.

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).[10]

  • Resazurin Assay:

    • Prepare a working solution of resazurin in sterile PBS or cell culture medium.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value from the curve.[2]

Hypothetical IC50 Data Presentation
Cell LineTissue of OriginIC50 (µM) after 48h
HeLaCervical Cancer25.4
A549Lung Cancer38.1
HEK293Embryonic Kidney> 100

Phase 2: Investigation of Potential Biological Activities

Based on the activities of structurally related compounds, the following assays can be employed to investigate the potential mechanisms of action of this compound. These experiments should be conducted at non-toxic concentrations as determined in Phase 1.

A. p38 MAP Kinase Inhibition

Rationale: Dihydropyridine derivatives have been identified as inhibitors of p38α MAP kinase, a key enzyme in cellular responses to stress and inflammation.[1]

G a Culture and plate cells (e.g., NIH-3T3) b Pre-treat with compound (various concentrations) a->b c Stimulate p38 pathway (e.g., UV, Anisomycin) b->c d Lyse cells and immunoprecipitate p38 c->d e In vitro kinase assay with ATF-2 substrate d->e f Analyze ATF-2 phosphorylation (Western Blot or ELISA) e->f g Determine inhibition of p38 activity f->g

Figure 2: Workflow for assessing p38 MAP kinase inhibition.

Protocol: Immunoprecipitation-based Kinase Assay [16][17]

  • Cell Treatment:

    • Plate cells (e.g., NIH-3T3 or HeLa) and grow to 80-90% confluency.

    • Pre-incubate the cells with various non-toxic concentrations of the compound or a known p38 inhibitor (e.g., SB203580) for 1-2 hours.[8][18]

    • Stimulate the p38 pathway with an appropriate agonist (e.g., UV radiation or anisomycin) for a short duration (e.g., 30 minutes).

  • Immunoprecipitation:

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Incubate the lysates with an antibody specific for p38 MAP kinase immobilized on beads (e.g., protein A/G agarose) overnight at 4°C.

  • Kinase Assay:

    • Wash the immunoprecipitated beads several times to remove non-specific proteins.

    • Resuspend the beads in a kinase assay buffer containing ATP and a p38 substrate, such as ATF-2.[4]

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of ATF-2 by Western blotting using a phospho-specific antibody.

    • Quantify the band intensities to determine the extent of p38 inhibition by the compound.

B. Potassium Channel Modulation

Rationale: Certain dihydropyridyl compounds are known to act as potassium channel activators, leading to antihypertensive effects.[2]

G a Plate cells expressing K+ channels (e.g., CHO-hERG) b Load cells with a thallium-sensitive fluorescent dye a->b c Add compound or controls b->c d Stimulate channel opening (e.g., high extracellular K+) c->d e Measure thallium influx via fluorescence increase d->e f Analyze changes in fluorescence to determine channel modulation e->f

Figure 3: Workflow for a thallium flux-based potassium channel assay.

Protocol: Fluorescence-based Thallium Flux Assay [19][20]

  • Cell Preparation:

    • Plate cells stably expressing the potassium channel of interest (e.g., CHO cells expressing hERG) in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading:

    • Remove the culture medium and load the cells with a thallium-sensitive fluorescent indicator dye (e.g., FluxOR™) for 60-90 minutes at room temperature, protected from light.[19]

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add the compound at various concentrations and incubate for an appropriate time (e.g., 10-30 minutes).

  • Flux Measurement:

    • Use a kinetic plate reader to measure the baseline fluorescence.

    • Inject a stimulus solution containing thallium and a high concentration of potassium to induce channel opening.

    • Continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes.[19] An increase in fluorescence indicates thallium influx through open potassium channels.

  • Data Analysis:

    • Analyze the kinetic fluorescence data to determine if the compound enhances (activator) or diminishes (inhibitor) the thallium flux compared to controls.

C. Met Kinase Inhibition

Rationale: Substituted dihydropyridinones have been developed as potent and selective inhibitors of the Met kinase superfamily, which is implicated in cancer.[3]

G a Prepare reaction in 96-well plate: Kinase buffer, ATP, substrate b Add compound or DMSO control a->b c Add purified recombinant Met kinase to initiate reaction b->c d Incubate at 30°C for 45 min c->d e Add ATP detection reagent (e.g., Kinase-Glo®) d->e f Measure luminescence e->f g Calculate kinase inhibition f->g

Figure 4: Workflow for a cell-free Met kinase activity assay.

Protocol: In Vitro Luminescence-based Kinase Assay [21]

  • Reaction Setup:

    • In a white 96-well plate, prepare a master mix containing kinase assay buffer, a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)), and ATP.[21]

    • Add the compound at various concentrations or a DMSO control to the appropriate wells.

  • Enzymatic Reaction:

    • Add purified, recombinant Met kinase to all wells except the "blank" control to initiate the reaction.

    • Incubate the plate at 30°C for approximately 45 minutes.

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well; a lower ATP level indicates higher kinase activity.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence using a microplate reader.

    • A higher luminescent signal corresponds to more ATP remaining, and therefore, greater inhibition of Met kinase. Calculate the percentage of inhibition relative to the DMSO control.

D. Plasma Kallikrein Inhibition

Rationale: The structurally related compound Sebetralstat is a plasma kallikrein inhibitor.[4] Plasma kallikrein is a serine protease involved in inflammation and the contact system.[22]

G a Prepare reaction in 96-well plate: Assay buffer, chromogenic substrate b Add compound or DMSO control a->b c Add purified plasma kallikrein to initiate reaction b->c d Incubate at 37°C c->d e Measure absorbance at 405 nm kinetically or at endpoint d->e f Calculate kallikrein inhibition e->f

Figure 5: Workflow for a chromogenic plasma kallikrein activity assay.

Protocol: Chromogenic Substrate-based Assay [1][23]

  • Reaction Setup:

    • In a clear 96-well plate, add assay buffer and a chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA).[23]

    • Add the compound at various concentrations or a DMSO control.

  • Enzymatic Reaction:

    • Add purified active plasma kallikrein to initiate the reaction.[22]

    • Incubate the plate at 37°C.

  • Detection:

    • The cleavage of the chromogenic substrate by kallikrein releases p-nitroaniline (pNA), which can be measured by absorbance at 405 nm.[1]

    • The absorbance can be read kinetically over time or as an endpoint measurement after stopping the reaction (e.g., with acetic acid).[23]

  • Analysis:

    • Calculate the rate of the reaction or the final absorbance.

    • Determine the percentage of inhibition of kallikrein activity for each compound concentration relative to the DMSO control.

Hypothetical Signaling Pathway: p38 MAP Kinase Cascade

Should this compound prove to be a p38 MAP kinase inhibitor, it would interfere with a well-established signaling cascade involved in cellular stress and inflammation.

G stress Cellular Stress (UV, Cytokines) mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream activates compound This compound compound->p38 Inhibits transcription Transcription Factors (e.g., ATF2, MEF2C) downstream->transcription activates response Cellular Response (Inflammation, Apoptosis) transcription->response

Figure 6: Potential mechanism of action via inhibition of the p38 MAP kinase pathway.

Data Interpretation and Future Directions

The results from these initial assays will provide a foundational understanding of the bioactivity of this compound.

  • If significant cytotoxicity is observed in cancer cell lines but not in non-cancerous lines, this could suggest a potential therapeutic window for further investigation as an anti-cancer agent.

  • If the compound inhibits one of the tested kinases or modulates ion channel activity at non-toxic concentrations, this provides a clear direction for more detailed mechanistic studies. This could include investigating effects on downstream signaling pathways, performing selectivity profiling against a broader panel of kinases or ion channels, and validating the target in cell-based functional assays (e.g., measuring cytokine release for a p38 inhibitor).

  • If none of the hypothesized activities are observed, it does not mean the compound is inactive. The dihydropyridinone scaffold is versatile, and the compound may have other, unforeseen biological targets. In this case, broader phenotypic screening or target identification studies may be warranted.

These protocols offer a structured and logical starting point for the in-depth characterization of this compound, paving the way for the potential discovery of a novel bioactive agent.

References

  • PubMed. (2010, July 12). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. [Link]

  • Creative Biolabs. Cell Proliferation Assays. [Link]

  • PubMed. (1991, January 1). Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators. [Link]

  • Creative Bioarray. (2025, June 10). Cell Viability Assays. [Link]

  • PubMed. (2009, March 12). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. [Link]

  • baseclick. Cell Viability Assay: Essential Methods for Measuring Living Cell Populations. [Link]

  • Molecular Devices. Cell Viability Assays. [Link]

  • Creative Diagnostics. Cell Proliferation Inhibition Assay. [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Oncolines. (2024, August 28). Oncolines Cell Proliferation Assays. [Link]

  • PubChem. Sebetralstat. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]

  • KalVista. (2024, April 7). Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. [Link]

  • Molecular Devices. (2012). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • CoaChrom. Plasma Kallikrein-like activity. [Link]

  • SignalChem. MET (P991S) Kinase Assay Protocol. [Link]

Sources

Advanced Analytical Protocols: Quantification of 2-Pyridone Scaffolds in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 2-Pyridone (pyridin-2(1H)-one) is not merely a chemical intermediate; it is a pharmacophore embedded in major antifibrotic (Pirfenidone) and antifungal (Ciclopirox) drugs. However, its quantification presents a unique "chameleon" challenge due to lactam-lactim tautomerism . In non-polar environments, it mimics a phenol (2-hydroxypyridine); in aqueous/plasma matrices, it behaves as a ketone (2-pyridone).

The Solution: This guide rejects generic "one-size-fits-all" chromatography. We provide two distinct, validated workflows:

  • HPLC-UV (Method A): For CMC/Impurity profiling (ppm-level detection in synthesis).

  • LC-MS/MS (Method B): For Pharmacokinetics (sub-ng/mL detection in plasma).[1][2]

Part 2: The Mechanistic Barrier (Scientific Integrity)

The Tautomeric Equilibrium

Before injecting a sample, you must control the chemical form of the analyte. 2-pyridone exists in equilibrium with 2-hydroxypyridine.

  • In Gas Phase/Non-polar Solvents: The Lactim (OH-form) dominates (aromaticity drives stability).

  • In Aqueous/Polar Solvents (Plasma/Mobile Phase): The Lactam (NH-form) dominates due to high dipolar solvation energy.

Critical Analytical Insight: If your mobile phase pH is near the pKa of the hydroxyl group (~11) or if you use purely non-polar solvents for extraction, you will split the peak or lose sensitivity. Always maintain an acidic aqueous buffer (pH < 4) in the mobile phase to lock the analyte in the protonated Lactam form, ensuring a single, sharp chromatographic peak.

Visualization: Tautomeric Control Strategy

Tautomerism cluster_0 Environment: Non-Polar / Gas Phase cluster_1 Environment: Aqueous / Plasma / HPLC Lactim 2-Hydroxypyridine (Lactim Form) Favored in Hexane/Gas Lactam 2-Pyridone (Lactam Form) Target Analyte Lactim->Lactam Solvent Polarity Increase (H-bonding stabilization) Decision Analytical Consequence: Use Acidic Polar Mobile Phase to Lock Lactam Form Lactam->Decision

Figure 1: The solvent-dependent equilibrium between 2-hydroxypyridine and 2-pyridone.[3][4] Analytical success depends on stabilizing the Lactam form using polar, acidic mobile phases.

Part 3: Method A - HPLC-UV for Impurity Profiling (CMC)

Application: Quantification of 2-pyridone impurities in API synthesis (e.g., Pirfenidone starting material analysis). Sensitivity: Limit of Quantitation (LOQ) ~0.05 µg/mL.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Column: Zorbax RX-C18 (250 mm × 4.6 mm, 5 µm).[5]

    • Why? The "RX" phase provides extra shielding of silanols, reducing tailing for basic nitrogen heterocycles like pyridone.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).[6]

    • Ratio: Isocratic 65:35 (A:B).

  • Flow Rate: 1.0 mL/min.[5][7]

  • Detection: UV at 220 nm (for general impurities) or 293 nm (specific to pyridone ring).

    • Note: 220 nm is more sensitive but prone to noise; 293 nm is highly specific for the conjugated ketone system.

  • Temperature: 30°C.

Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg of 2-pyridone standard in 100 mL of Diluent (Water:Acetonitrile 50:50).

  • System Suitability: Prepare a mixture of 2-pyridone and the target API (e.g., Pirfenidone). Ensure Resolution (Rs) > 2.0.

  • Filtration: Filter all samples through a 0.22 µm PVDF filter (Nylon can bind pyridones).

Validation Data Summary (Expected Performance)
ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998
Range 0.05 – 150 µg/mLPass
Precision (RSD) < 2.0%0.4%
Recovery (Accuracy) 98.0% – 102.0%99.5%
LOD S/N > 30.01 µg/mL

Part 4: Method B - LC-MS/MS for Bioanalysis (PK Studies)

Application: Quantifying 2-pyridone metabolites or Pirfenidone in human plasma. Sensitivity: LOQ ~1.0 ng/mL.[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Mechanism:[3] Protonation occurs on the carbonyl oxygen or ring nitrogen [M+H]+.

  • MRM Transitions:

    • Analyte (2-Pyridone/Pirfenidone): m/z 186.1 → 92.1 (Quantifier), 186.1 → 65.1 (Qualifier).

    • Internal Standard (Pirfenidone-d3): m/z 189.1 → 95.1.

  • Source Temp: 500°C (High temp required to desolvate polar lactams).

Sample Extraction (Protein Precipitation)
  • Why PPT? LLE with hexane/ether yields poor recovery due to 2-pyridone's polarity.

  • Aliquot: Transfer 50 µL human plasma to a 96-well plate.

  • Spike: Add 10 µL Internal Standard (IS) working solution.

  • Precipitate: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: High speed for 5 mins.

  • Centrifuge: 4000 rpm for 10 mins at 4°C.

  • Injection: Inject 5 µL of the supernatant.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Precip Add ACN + 0.1% FA (Protein Precipitation) Plasma->Precip Centrifuge Centrifuge 4000 rpm, 10 min Precip->Centrifuge Column Column: C18 or HILIC (Retains Polar Lactam) Centrifuge->Column Inject Supernatant ESI ESI Positive Source [M+H]+ Formation Column->ESI Gradient Elution Detector Triple Quad (MRM) m/z 186 -> 92 ESI->Detector

Figure 2: Bioanalytical workflow utilizing protein precipitation (PPT) to retain polar 2-pyridone species, followed by MRM detection.

Part 5: Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction between the basic nitrogen of the pyridone ring and residual silanols on the silica column.

    • Fix: Use "End-capped" columns (e.g., Zorbax RX or Eclipse Plus) and ensure buffer pH is < 3.0 to suppress silanol ionization.

  • Carryover in LC-MS:

    • Cause: 2-pyridone can stick to the injector needle seals.

    • Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).

  • Internal Standard Selection:

    • Do not use generic analogs. Due to the specific tautomeric behavior, only a deuterated isotope (e.g., Pirfenidone-d3 or d5 ) will track the matrix effects and ionization efficiency accurately.

References

  • WuXi Biology. "Tautomerism: The Interconversion of 2-Hydroxypyridine and 2-Pyridone." Magical Power of Quantum Mechanics. Accessed October 2023. Link

  • Scientific Research Publishing. "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance." American Journal of Analytical Chemistry, 2015. Link

  • National Institutes of Health (NIH). "LC-MS/MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study." Biomedical Chromatography, 2004. Link

  • BenchChem. "A Comparative Guide to Assessing the Purity of Synthesized 2,2'-Dipyridylamine by HPLC." BenchChem Protocols, 2025.[6] Link

  • Google Patents. "Method for synthesizing pirfenidone (US8519140B2)." United States Patent Office. Link

Sources

Troubleshooting & Optimization

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

ID: TSC-PYR-042 | Version: 2.1 | Status: Active Target Molecule: this compound (CAS: 102722-36-1) Application: Key intermediate for AMPA receptor antagonists (e.g., Perampanel).

Executive Summary

The synthesis of This compound involves the alkylation of 2-hydroxypyridine (2-pyridone) with a 4-halobutyronitrile. The critical technical bottleneck is the ambident nucleophilicity of the 2-pyridone anion, which leads to a competitive mixture of the desired N-alkylated lactam and the undesired O-alkylated imidate (2-(3-cyanopropoxy)pyridine).

This guide addresses the suppression of the O-isomer during synthesis and its removal during purification, ensuring high HPLC purity (>99.5%) required for downstream pharmaceutical applications.

Module 1: The Regioselectivity Crisis (Root Cause Analysis)

Q: Why does my reaction yield a mixture of two isomers with different polarities?

A: This is a classic manifestation of the Ambident Nucleophile Problem . Upon deprotonation, 2-pyridone forms a resonance-stabilized anion with electron density distributed between the Nitrogen and the Oxygen.

  • N-Alkylation (Thermodynamic Control): Yields the stable lactam (Target).

  • O-Alkylation (Kinetic Control): Yields the lactim ether (Impurity).

The ratio is dictated by the Hard-Soft Acid-Base (HSAB) principle and solvent effects. The N-center is "softer," while the O-center is "harder."

Visualizing the Pathway

G Start 2-Hydroxypyridine Base Base (Deprotonation) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion PathN Path A: N-Attack (Soft-Soft Interaction) Anion->PathN Polar Aprotic Solvent (DMF/DMSO) PathO Path B: O-Attack (Hard-Hard Interaction) Anion->PathO Non-Polar Solvent (Ag+ Salts) Reagent + 4-Bromobutyronitrile Product TARGET N-alkylated Lactam (Solid, Polar) PathN->Product Impurity IMPURITY O-alkylated Ether (Oil, Less Polar) PathO->Impurity

Figure 1: Mechanistic bifurcation of 2-pyridone alkylation. Controlling this split is the first step of purification.

Module 2: Synthesis Optimization (Prevention)

Q: How do I shift the ratio to favor the N-isomer before I even start purifying?

A: You must manipulate the reaction environment to favor the "softer" Nitrogen nucleophile.

Protocol 1: The Counter-Ion Effect Use alkali metal carbonates with larger cations (K+ or Cs+) or hydrides (NaH) in polar aprotic solvents. Lithium salts often favor O-alkylation due to strong coordination with the hard Oxygen.

ParameterFavorable for N-Alkylation (Target)Favorable for O-Alkylation (Avoid)
Solvent DMF, DMSO, NMP (High Dielectric Constant)Toluene, Benzene, THF (Low Dielectric)
Base NaH, K2CO3, Cs2CO3Ag2CO3, Ag Salts (Silver locks the N, forcing O-attack)
Leaving Group Bromide, Iodide (Soft)Tosylate, Mesylate (Hard)
Temperature Higher (>60°C) often favors thermodynamic N-productRoom Temp or lower

Recommended Conditions:

  • Solvent: DMF (Dimethylformamide).[1]

  • Base: 1.2 eq K2CO3 (Potassium Carbonate).

  • Catalyst: 0.1 eq LiBr (Lithium Bromide) can sometimes assist, but pure K2CO3 in DMF is standard for this specific nitrile.

  • Temperature: 80°C for 4–6 hours.

Citation Support: The use of alkali carbonates in DMF is well-documented for maximizing N-selectivity in pyridone systems [1, 2].

Module 3: Purification Protocols (The Fix)

Q: I have a crude mixture (80:20 N:O ratio). How do I isolate the pure nitrile?

A: The two isomers have distinct physical properties. The O-isomer is significantly less polar and often an oil, while the N-isomer is a crystalline solid.

Method A: Flash Column Chromatography (Small Scale <5g)

Because of the high polarity of the lactam (target), "tailing" is a common issue.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase:

    • Gradient: Start 100% DCM → 5% MeOH/DCM.

    • Alternative: 50% EtOAc/Hexanes → 100% EtOAc → 5% MeOH/EtOAc.

  • Elution Order:

    • Fraction 1 (High Rf ~0.7 in 100% EtOAc): O-alkylated impurity (Discard).

    • Fraction 2 (Lower Rf ~0.2-0.3 in 100% EtOAc): N-alkylated Target.

  • Tip: Add 1% Triethylamine to the mobile phase if tailing persists.

Method B: Crystallization (Scale Up >10g)

This is the preferred industrial method as it exploits the physical state differences.

Protocol:

  • Evaporation: Remove the reaction solvent (DMF) completely under high vacuum. Residual DMF prevents crystallization.

  • Dissolution: Dissolve the crude brown oil in minimal hot Ethyl Acetate (EtOAc) (approx. 5 mL per gram of crude).

  • Precipitation: Slowly add n-Heptane or Hexanes dropwise while stirring at room temperature until turbidity is observed.

  • Cooling: Cool the mixture to 0–4°C for 2 hours.

  • Filtration: The N-isomer will crystallize as an off-white solid. The O-isomer (oil) remains in the mother liquor.

  • Wash: Wash the filter cake with cold 1:1 EtOAc/Heptane.

Purification Decision Tree

Purification Start Crude Reaction Mixture Check Check TLC/HPLC (N:O Ratio) Start->Check BadRatio High O-Isomer (>30%) Check->BadRatio Poor Selectivity GoodRatio Low O-Isomer (<10%) Check->GoodRatio Good Selectivity Chrom Flash Chromatography (DCM/MeOH Gradient) BadRatio->Chrom Separation Required Cryst Crystallization (EtOAc / Heptane) GoodRatio->Cryst Preferred Method Result Pure N-Isomer (>99% Purity) Chrom->Result Cryst->Result

Figure 2: Workflow for selecting the appropriate purification strategy based on crude purity.

Module 4: Analytical Validation

Q: How do I prove I have the N-isomer and not the O-isomer?

A: 1H NMR is the definitive tool. The chemical environment of the methylene group adjacent to the heterocycle changes drastically.

FeatureN-Isomer (Target) O-Isomer (Impurity)
Structure N-CH2-CH2...O-CH2-CH2...
1H NMR (Alpha-CH2) δ 3.9 – 4.1 ppm (Triplet)δ 4.3 – 4.5 ppm (Triplet)
Ring Protons Distinct doublet/triplet pattern of 2-pyridoneShifts resemble pyridine
IR Spectroscopy Strong C=O (Amide) at ~1660 cm⁻¹ No C=O; C-O-C stretch at 1000-1300 cm⁻¹
Physical State Solid (mp ~60-70°C)Oil / Low melting solid

Critical Check: If your NMR shows a triplet at 4.4 ppm, you have O-alkylation contamination. Recrystallize immediately.

References

  • Vertex Pharmaceuticals. (2016). Process and intermediates for the preparation of Perampanel. WO2016132343A1. Link

  • Eisai R&D Management Co Ltd. (2007). Process for producing 1,2-dihydropyridine-2-one compound.[2][3] US Patent 7,939,549.[4] Link

  • Comins, D. L., et al. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[5][6][7][8] Tetrahedron Letters.[9] Link

  • RTI International. (2012). A practical, laboratory-scale synthesis of perampanel.Link

Sources

Technical Support Center: Solubility Optimization of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-SOL-001

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely encountering the "2-pyridone paradox": a scaffold that appears hydrophilic (calculated LogP often < 2) yet behaves like "brick dust" in aqueous media.

As a Senior Application Scientist, I see this frequently. The 2-pyridone motif is a privileged scaffold in medicinal chemistry (e.g., Pirfenidone, Perampanel), but it suffers from a specific physicochemical trap: intermolecular self-assembly . This guide moves beyond generic advice to address the specific hydrogen-bonding networks and tautomeric behaviors that govern this scaffold.

Module 1: Root Cause Analysis (The "Why")

Q: Why does my compound precipitate despite a low cLogP?

A: You are likely fighting Crystal Lattice Energy , not Lipophilicity. The 2-pyridone scaffold contains both a hydrogen bond donor (N-H) and an acceptor (C=O).[1][2][3] In the solid state, these form a highly stable, centrosymmetric dimer known as the R2²(8) homosynthon .

This dimerization creates a planar, tightly packed crystal lattice that resists dissolution. The energy required to break this lattice (high Melting Point) exceeds the energy gained by hydration (Solvation Energy).

Visualization: The "Brick Dust" Mechanism

The following diagram illustrates how the tautomeric equilibrium shifts toward the insoluble dimer in the solid state.

Pyridone_Dimerization Lactim 2-Hydroxypyridine (Lactim Form) Soluble in non-polar Lactam 2-Pyridone (Lactam Form) Dominant in polar/solid Lactim->Lactam Tautomerization (Polar Solvent/Solid) Dimer R2²(8) Dimer (High Lattice Energy) 'Brick Dust' Lactam->Dimer Intermolecular H-Bonding Solubilized Solvated Monomer (Aqueous Solution) Lactam->Solubilized Hydration Dimer->Lactam High Energy Cost to Break

Figure 1: The thermodynamic trap of 2-pyridone.[3] The transition from monomer to the stable R2²(8) dimer creates a high energy barrier to solubilization.

Module 2: In Vitro Assay Troubleshooting

Q: My compound crashes out when added to media, even at 1% DMSO. How do I fix this?

A: This is a Kinetic Solubility failure. When you spike a DMSO stock (where the compound is a monomer) into aqueous buffer, the compound becomes supersaturated. If the crystallization rate is fast (due to the strong dimerization potential described above), it precipitates immediately.

Corrective Protocol: Kinetic Solubility Assessment (Nephelometry) Do not rely on visual inspection. Use this standardized protocol to determine your "Kinetic Limit."

StepActionTechnical Rationale
1 Prepare Stock Dissolve compound to 10 mM in 100% DMSO . Sonicate if necessary.
2 Serial Dilution Prepare concentrations (e.g., 100, 30, 10, 3, 1 µM) in DMSO first.
3 Buffer Spike Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4) in a flat-bottom 96-well plate. Final DMSO = 1% .
4 Incubation Shake at 37°C for 2 hours . (Do not exceed 4 hours for kinetic reads).
5 Read Measure Light Scattering (Nephelometry) or Absorbance at 620 nm .
6 Analysis The concentration where OD620 > 0.005 (vs. blank) is your Kinetic Solubility Limit .

Troubleshooting Tip: If your compound crashes at <10 µM, switching to Thermodynamic Solubility (24h shake-flask with solid material) usually yields lower values but is more predictive of in vivo performance.

Module 3: Chemical Modification Strategies

Q: I need to modify the scaffold to improve solubility. What are the best substitutions?

A: You must disrupt the Planarity or the Hydrogen Bonding Network . Standard lipophilicity reduction (lowering LogP) often fails here. You must attack the crystal packing physics.

Strategy 1: N-Alkylation (The "Blocker")

Replacing the N-H hydrogen with a methyl or alkyl group removes the Hydrogen Bond Donor.

  • Effect: Eliminates the R2²(8) dimer formation.

  • Risk: May reduce potency if the N-H is a key donor to the target protein.

Strategy 2: C3/C5 Substitution (The "Twist")

Placing a substituent (e.g., methyl, Cl, or cyclopropyl) at the C3 or C5 position forces the amide group out of planarity with the ring or adjacent substituents due to steric clash.

  • Effect: Increases "solubility by entropy" (disrupts crystal packing).

  • Reference: See Kortagere et al. on how planarity disruption improves solubility in aromatic systems [1].

Module 4: Formulation & Salt Selection

Q: I tried making a hydrochloride salt, but it dissociates or is hygroscopic. Why?

A: 2-Pyridones are "Chemical Chameleons" with poor ionization profiles. They are extremely weak bases and weak acids.

  • Protonation (Base): pKa ≈ 0.75 (Requires pH < 1 to ionize).

  • Deprotonation (Acid): pKa ≈ 11.6 (Requires pH > 12 to ionize).

Decision Matrix: Formulation Strategy

Formulation_Logic Start Start: Solubility Enhancement Check_pKa Check Side Chains (Is there a basic amine?) Start->Check_pKa Yes_Amine Yes (e.g., Piperazine tail) Check_pKa->Yes_Amine pKa > 4 No_Amine No (Core Pyridone only) Check_pKa->No_Amine pKa < 2 Salt_Screen Standard Salt Screen (HCl, Mesylate) Yes_Amine->Salt_Screen Core_Strategy Core Strategy Required No_Amine->Core_Strategy ASD Amorphous Solid Dispersion (HME / Spray Dry) Core_Strategy->ASD Preferred for Bioavailability Cocrystal Co-crystal Screen (Use carboxylic acid co-formers) Core_Strategy->Cocrystal Alternative for Stability

Figure 2: Decision tree for selecting the correct formulation strategy based on ionization potential.

Recommendation: Instead of salts, screen for Co-crystals using co-formers like glutaric acid or benzoic acid, which can interact with the pyridone carbonyl without requiring full proton transfer [2].

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Source: Journal of Medicinal Chemistry (ACS). Context: Demonstrates how breaking symmetry/planarity (C3/C5 substitution) reduces crystal lattice energy more effectively than just lowering LogP. Link:[Link]

  • Conservation of the hydrogen-bonded pyridone homosynthon in halogen-bonded cocrystals. Source: CrystEngComm (RSC). Context: details the robustness of the R2²(8) dimer and how co-crystallization can utilize this motif. Link:[Link]

  • Solubility and pKa Data for 2-Pyridone Derivatives. Source: PubChem / National Library of Medicine. Context: Verification of pKa values (0.75 / 11.6) and tautomeric properties.[2] Link:[Link]

  • Kinetic Solubility Assays Protocol. Source: AxisPharm / Standard Industry Protocols. Context: Standardized nephelometry workflows for hydrophobic compounds. Link:[Link]

For further assistance with specific derivative structures, please submit a Level 4 consultation request with your chemical structure (SMILES format).

Sources

Technical Support Center: 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance on the handling and stability of this compound in solution. The following information is synthesized from established chemical principles and data on structurally related molecules to ensure you can proceed with confidence in your experiments.

Section 1: General Stability, Storage, and Handling

This section addresses the most common initial questions regarding the compound's stability and proper storage.

Q1: What is the expected general stability of this compound in solution?

The molecule consists of two key functional groups: a 2-pyridone ring and an aliphatic butanenitrile side chain.

  • 2-Pyridone Ring: The 2-pyridone core is an aromatic heterocycle, which confers significant stability.[1] This ring system is generally robust and not susceptible to degradation under typical experimental conditions (e.g., neutral pH, ambient temperature, in the absence of strong oxidizers or UV light). The stability of pyridone derivatives is a known asset in medicinal chemistry.[2][3]

  • Butanenitrile Side Chain: The aliphatic nitrile group is the more reactive moiety and represents the primary potential point of instability. Nitriles are susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which converts the nitrile (-C≡N) to a carboxylic acid (-COOH) via an intermediate amide (-CONH2).[4][5]

Therefore, the overall stability of the compound in solution is primarily dictated by the integrity of the butanenitrile side chain.

Q2: What are the recommended storage conditions for stock solutions of this compound?

To maximize shelf-life and ensure experimental reproducibility, proper storage is critical. The primary goal is to prevent the hydrolysis of the nitrile group.

Recommended Storage Protocol:

  • Solvent Selection: Prepare stock solutions in anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. The absence of water is key to preventing hydrolysis.[6]

  • Concentration: High concentrations (e.g., 10-50 mM) are generally preferable for long-term storage as they can reduce the relative impact of any headspace moisture.

  • Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This practice minimizes freeze-thaw cycles, which can introduce moisture into the solution and accelerate degradation.

  • Inert Atmosphere: For maximum stability, consider flushing the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

Q3: How stable is the compound in common aqueous buffers for short-term experimental use?

For most cell-based assays or biochemical experiments, aqueous buffers are necessary. The compound's stability will be highly dependent on the pH of the buffer.

  • Optimal pH Range: The compound is expected to exhibit maximum stability in a neutral to slightly acidic pH range (approximately pH 3-7).[6] In this range, both acid- and base-catalyzed hydrolysis of the nitrile are minimized.

  • High pH (>8): Alkaline conditions will significantly accelerate the rate of nitrile hydrolysis to the corresponding carboxylic acid.

  • Low pH (<3): Strongly acidic conditions will also promote nitrile hydrolysis.[6]

Best Practice: For aqueous experiments, prepare fresh dilutions from your anhydrous stock solution immediately before use. Avoid storing the compound in aqueous buffers for extended periods (i.e., more than a few hours) without first performing a stability assessment.

Section 2: Troubleshooting In-Experiment Degradation

This section provides a logical framework for identifying and resolving stability issues encountered during active experimentation.

Q4: I'm observing a loss of compound activity or a new peak in my LC-MS analysis over the course of my experiment. What are the likely degradation pathways?

The most probable cause of degradation in an aqueous experimental medium is the hydrolysis of the butanenitrile side chain.

Primary Degradation Pathway:

  • Step 1 (Hydrolysis to Amide): The nitrile group is hydrolyzed to 4-(2-oxo-1,2-dihydropyridin-1-yl)butanamide.

  • Step 2 (Hydrolysis to Carboxylic Acid): The intermediate amide is further hydrolyzed to 4-(2-oxo-1,2-dihydropyridin-1-yl)butanoic acid.

This two-step hydrolysis is the most common degradation route for aliphatic nitriles in aqueous media.[7]

G Parent Parent Amide Amide Parent->Amide  Hydrolysis Step 1 (H₂O, H⁺ or OH⁻) Acid Acid Amide->Acid  Hydrolysis Step 2 (H₂O, H⁺ or OH⁻)

Q5: How can I confirm if my compound is degrading and identify the culprit?

A systematic approach is necessary to diagnose the issue. Follow this workflow to pinpoint the cause of instability.

G

Section 3: Forced Degradation & Stability Profiling

Forced degradation studies are essential in drug development to understand a compound's intrinsic stability and identify potential degradation products.

Q6: How do I perform a forced degradation study for this compound?

A forced degradation study exposes the compound to harsh conditions to accelerate decomposition. A typical study involves monitoring the compound's purity over time using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[8][9]

Experimental Protocol: pH-Dependent Stability Assessment

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This serves as the stock for the study.

  • Stress Conditions:

    • Acidic: Dilute the stock 1:10 into 0.1 M HCl.

    • Neutral: Dilute the stock 1:10 into purified water or a neutral buffer (e.g., pH 7.4 PBS).

    • Basic: Dilute the stock 1:10 into 0.1 M NaOH.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method to determine the remaining percentage of the parent compound and the formation of any degradants.

Q7: What other stress conditions should I consider?

Beyond pH, assessing stability against oxidation, heat, and light is crucial.

Stress ConditionProtocolLikely Outcome
Oxidative Incubate a solution of the compound with 3% hydrogen peroxide at room temperature.[8]The pyridone ring and aliphatic chain are generally stable to mild oxidation, but this test is necessary to confirm.
Thermal Incubate a solid sample of the compound at an elevated temperature (e.g., 60-80°C) and analyze over time.[10]Degradation is expected to be slow unless a low-melting point or intrinsic thermal liability exists.
Photostability Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a dark control.[11]Pyridone systems can be susceptible to photodegradation, potentially leading to complex rearrangements or oxidation.[11]

Section 4: Analytical Considerations

Proper analytical methods are required to accurately assess stability.

Q8: What analytical techniques are best for monitoring the stability of this compound?

A combination of liquid chromatography and mass spectrometry is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for quantifying the parent compound and its degradants. A reverse-phase C18 column with a gradient elution using acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the degradation products.[12][13] By tracking the masses of the parent compound and potential degradants, you can confirm the degradation pathway.

Table of Potential Degradants and Their Mass Shifts:

Compound NameStructure MoietyChange in Mass (Da)
Parent Compound -C≡N0
Amide Intermediate -CONH₂+18.01
Acid Degradant -COOH+19.00

Note: Mass shifts are calculated relative to the parent compound.

By implementing these guidelines, researchers can ensure the integrity of their experiments and generate reliable, reproducible data when working with this compound.

References

  • Stability of 4-pyridone vs 4-pyridinol. (2019). Chemistry Stack Exchange. Available at: [Link]

  • Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. (2025). PubMed. Available at: [Link]

  • Metabolism and Clearance - Part One. (2021). LITFL. Available at: [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024). MDPI. Available at: [Link]

  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. (n.d.). PMC. Available at: [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). AGU Publications. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH. Available at: [Link]

  • PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. (n.d.). ResearchGate. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. Available at: [Link]

  • Automated analysis of non-steroidal anti-inflammatory drugs in human plasma and water samples by in-tube solid-phase microextraction coupled to liquid chromatography-mass spectrometry based on a poly(4-vinylpyridine-co-ethylene dimethacrylate) monolith. (n.d.). Analytical Methods (RSC Publishing). Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. Available at: [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed. Available at: [Link]

  • Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its... (n.d.). PMC. Available at: [Link]

  • Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. (2021). Digital CSIC. Available at: [Link]

Sources

Technical Support Center: Optimization of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TOX-OPT-2024-001 Subject: Reducing Hepatotoxicity and Improving Safety Profiles of Pyridone-Nitrile Analogs Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Diagnostic Overview

Welcome to the technical support hub for the 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile scaffold. Researchers frequently encounter "red flag" toxicity signals with this pharmacophore during lead optimization.

Your specific molecule contains two distinct structural distinct features that drive its toxicity profile:

  • The Aliphatic Nitrile Tail (Butanenitrile): A high-risk structural alert for metabolic cyanide release.

  • The 2-Pyridone Core: A privileged scaffold that is generally safe but prone to specific metabolic liabilities and solubility-driven off-target effects.

This guide provides troubleshooting steps to decouple biological activity from toxicity, focusing on preventing cyanide release and reducing hERG liability .

Troubleshooting Module: Hepatotoxicity & Cyanide Release[1]

Symptom:

"My analogs show time-dependent cytotoxicity in primary hepatocytes, but are stable in chemical buffers. Mitochondrial function (ATP) is rapidly depleted."

Root Cause Analysis: The 4-carbon aliphatic nitrile chain is a substrate for Cytochrome P450 2E1 (CYP2E1) . The enzyme hydroxylates the


-carbon (the carbon next to the nitrile group). This forms an unstable cyanohydrin intermediate , which spontaneously decomposes into an aldehyde and toxic Hydrogen Cyanide (HCN) .
Mechanism of Toxicity (Visualization)[2]

CyanideMechanism Substrate Parent Analog (R-CH2-CN) Intermediate Unstable Cyanohydrin (R-CH(OH)-CN) Substrate->Intermediate alpha-hydroxylation CYP CYP2E1 (Oxidation) CYP->Intermediate Aldehyde Reactive Aldehyde (R-CHO) Intermediate->Aldehyde Spontaneous Decomposition HCN Cyanide (HCN) MITOCHONDRIAL TOXIN Intermediate->HCN Release Toxicity ATP Depletion Cell Death Aldehyde->Toxicity Protein Adducts HCN->Toxicity Inhibits Complex IV

Figure 1: Mechanism of oxidative cyanide release from aliphatic nitriles.

Solution: Structural Modification (Bioisosterism)[3][4]

To fix this, you must block the metabolic attack or replace the nitrile.

StrategyModificationRationaleTechnical Note
Steric Blockade Add gem-dimethyl groups

to the nitrile.
Prevents CYP access to the

-proton.
Increases lipophilicity (LogP); may impact solubility.
Bioisostere 1 Replace -CN with Trifluoromethyl (-CF3) .Metabolically stable; similar electron-withdrawing effect.Larger steric bulk than -CN; no H-bond acceptor capability.
Bioisostere 2 Replace -CN with Oxetane .Polar, metabolic stable, H-bond acceptor.Lowers LogP (good for solubility); reduces hERG risk.
Bioisostere 3 Replace -CN with 1,2,4-Triazole .Classic bioisostere; stable ring system.Increases polarity significantly.

Troubleshooting Module: Cardiotoxicity (hERG Inhibition)

Symptom:

"The compound is hitting the hERG channel (IC50 < 10 µM) in patch-clamp assays, leading to QT prolongation risks."

Root Cause Analysis: The combination of the aromatic pyridone ring and the lipophilic butyl chain creates a pharmacophore that mimics known hERG blockers. The flexible 4-carbon linker allows the molecule to adopt a conformation that fits the hERG pore hydrophobic pockets.

Optimization Workflow
  • Shorten the Linker: Reduce the chain from 4 carbons (butyl) to 2 or 3. This restricts conformational freedom and reduces overall lipophilicity.

  • Introduce Polarity:

    • Add a polar atom (Oxygen or Nitrogen) into the linker chain (e.g., convert the butyl chain to an ethoxy-ethyl ether).

    • Why? hERG binding is driven by lipophilicity. Lowering cLogP below 3.0 often mitigates this risk.

  • Pyridone Substitution:

    • Add a polar group (e.g., -OH, -NH2) to the C3 or C5 position of the pyridone ring to disrupt hydrophobic stacking interactions in the channel.

Experimental Validation Protocols

Do not rely on general cytotoxicity assays (MTT/CellTiter-Glo) alone, as they do not distinguish between general necrosis and specific cyanide toxicity.

Protocol A: Cyanide Release Assay (Specific)

Use this to confirm if the nitrile is the source of toxicity.

  • Incubation: Incubate test compound (10-50 µM) with human liver microsomes (HLM) or recombinant CYP2E1 + NADPH regenerating system for 60 minutes at 37°C.

  • Derivatization: Stop reaction with cold acetonitrile. Add naphthalene-2,3-dialdehyde (NDA) and taurine .

  • Detection: Measure fluorescence (Ex 418 nm / Em 460 nm).

    • Principle: Cyanide reacts with NDA and taurine to form a fluorescent isoindole derivative.

  • Control: Run a parallel incubation with Ticlopidine (CYP2E1 inhibitor). If toxicity/fluorescence drops with Ticlopidine, the mechanism is confirmed.

Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Use this to check for reactive intermediates derived from the pyridone ring.

  • Incubation: Test compound + HLM + NADPH + Glutathione (GSH) (5 mM).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Search: Look for Mass Shifts of +307 Da (GSH adduct).

    • Interpretation: If GSH adducts are found, the pyridone ring is being oxidized to a reactive quinone-type species (Michael acceptor).

    • Fix: Block the reactive site on the ring with a Fluorine or Methyl group.

Decision Matrix: Optimization Pathway

Use this logic flow to guide your next synthesis campaign.

OptimizationLogic Start Start: High Toxicity Signal CheckCN Is Cyanide Detected (Protocol A)? Start->CheckCN CN_Yes Yes: Metabolic Liability CheckCN->CN_Yes Positive CN_No No: Off-Target Effect CheckCN->CN_No Negative Fix_CN STRATEGY 1: Replace Nitrile with Oxetane or -CF3 CN_Yes->Fix_CN Check_hERG Check hERG / LogP CN_No->Check_hERG hERG_High hERG IC50 < 10µM Check_hERG->hERG_High High Risk Other_Tox Unknown Mechanism Check_hERG->Other_Tox Low Risk Fix_hERG STRATEGY 2: Shorten Linker or Insert Ether Oxygen hERG_High->Fix_hERG Fix_Ring STRATEGY 3: Block Pyridone Ring Metabolism (F-scan) Other_Tox->Fix_Ring

Figure 2: Logical decision tree for structural optimization based on toxicity data.

Frequently Asked Questions (FAQ)

Q1: Can I just shorten the chain to acetonitrile (-CH2-CN) to fix the toxicity? A: No. While this removes the


- and 

-carbons, acetonitrile derivatives can still undergo oxidative release of cyanide. Furthermore, acetonitriles are often more acidic and can lead to idiosyncratic toxicity. The safest route is to remove the nitrile functionality entirely if it is not essential for binding (e.g., replacing with a bioisostere like a tetrazole or oxadiazole).

Q2: Why is the 2-pyridone ring considered a "privileged scaffold" if it has toxicity issues? A: The 2-pyridone is a bioisostere of the phenyl ring that improves water solubility and hydrogen bonding potential. Its "toxicity" is usually context-dependent. In your case, the toxicity is likely driven by the butanenitrile tail , not the ring itself. However, unsubstituted pyridones can be metabolized to reactive intermediates; blocking the C3 or C5 positions with Fluorine often resolves this.

Q3: What is the best bioisostere if I need to maintain the linear geometry of the nitrile? A: An alkyne or a trifluoromethyl group are the closest steric mimics. If the nitrile is acting as a hydrogen bond acceptor, a pyridine nitrogen or a pyrimidine ring might be required, though these are much bulkier.

References

  • Obach, R. S., et al. (2008). "Mechanism of cytochrome P450-mediated cyanide release from alkyl nitriles."[1] Chemical Research in Toxicology.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres of the Nitrile Group." Academic Press.

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology.

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies."

Sources

Technical Support Center: 2-Oxo-1,2-Dihydropyridine Purification Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-2024-REFINE Subject: Advanced Purification Protocols for 2-Pyridone Scaffolds[1]

Core Directive: The Lactam-Lactim Paradox[1]

Welcome to the support center. If you are working with 2-oxo-1,2-dihydropyridines (2-pyridones), you are likely facing one of three critical failures:

  • The Streak: Your compound tails aggressively on silica gel.

  • The Brick: Your compound is insoluble in non-polar solvents but too soluble in water/methanol to extract efficiently.

  • The Ghost: Your NMR shows a clean product, but the melting point is off (co-crystallization).

The Science: 2-Pyridones exist in a tautomeric equilibrium between the lactam (2-pyridone, predominant in solid state and polar solvents) and the lactim (2-hydroxypyridine, predominant in gas phase).[1][2][3][4]

  • Implication: Standard silica gel is acidic (pH ~5).[1] The basic carbonyl oxygen of the lactam form acts as a hydrogen bond acceptor for silanol groups (Si-OH), causing severe peak broadening (tailing).[3]

Troubleshooting Guide: Chromatography

Issue: "My compound streaks from the baseline to the solvent front on silica."

Diagnosis: Uncontrolled Silanol Interaction.[1] The Fix: You must deactivate the silica surface or switch the stationary phase mechanism.

Protocol A: The "Amine-Buffered" Normal Phase

Best for: Lipophilic 2-pyridones that are soluble in DCM.[1]

The Logic: Adding a competing base (Triethylamine) blocks the acidic silanol sites, forcing the 2-pyridone to elute as a tight band.

  • Mobile Phase Preparation:

    • Prepare your eluent (e.g., DCM:MeOH).[1][3]

    • Crucial Step: Add 1% Triethylamine (TEA) to the entire mobile phase volume, not just the column.[3]

    • Note: Do not use DEA (Diethylamine) if you plan to recover the compound by evaporation; TEA is easier to remove.

  • Column Pre-Treatment:

    • Flush the silica column with 3 Column Volumes (CV) of the TEA-containing solvent before loading your sample. This "caps" the active sites.

  • Execution:

    • Run the gradient.[5] You will observe the peak shape sharpen significantly (Asymmetry factor < 1.3).

    • Post-Run: Evaporate fractions. To remove residual TEA salts, redissolve in EtOAc and wash once with saturated NaHCO₃ (if your compound is not acidic) or simply dry under high vacuum at 40°C for 12 hours.[3]

Protocol B: The "Reverse-Phase" Flip

Best for: Highly polar 2-pyridones (LogP < 1).[1]

The Logic: 2-Pyridones are often too polar for Hexane/EtOAc.[1] C18 silica eliminates the silanol interaction entirely.

  • System: C18 Flash Column or Prep-HPLC.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][3]

    • Why Acid? Keeping the pH ~3 ensures the pyridone remains neutral (protonation occurs at pKa ~0.7, deprotonation at pKa ~11).[3] It prevents ionization of the NH, keeping the molecule in a single state.

  • Loading: Dissolve sample in DMSO:Water (1:1). Inject directly.

Troubleshooting Guide: Solubility & Isolation

Issue: "It won't dissolve in DCM for loading, but crashes out of EtOAc."

Diagnosis: Aggregation-Induced Insolubility. 2-Pyridones form strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs) in the solid state, making them hard to redissolve.[1][3]

Protocol C: The "Solid Load" Injection

The Logic: By adsorbing the compound onto a solid support, you bypass the solubility limit of the loading solvent.

  • Dissolution: Dissolve your crude mixture in Methanol or THF (use heat if necessary; 2-pyridones are heat stable up to ~200°C).[1]

  • Adsorption: Add Celite 545 or coarse silica gel (ratio: 1g crude to 3g solid).[1]

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.[1]

  • Loading: Pour this powder into a solid-load cartridge or directly on top of your flash column.

  • Elution: Start your gradient with 100% non-polar solvent to "wet" the bed, then ramp polarity.

Troubleshooting Guide: Recrystallization

Issue: "I have a colored solid/oil that won't crystallize."

Diagnosis: Impurity Co-crystallization.[1] Planar impurities often intercalate into the stacked pyridone lattice.

Protocol D: The "Anti-Solvent Crash"

The Logic: 2-Pyridones are highly soluble in hot alcohols but insoluble in ethers.

Solvent A (Dissolver)Solvent B (Crasher)Temperature Profile
Ethanol (Hot) Diethyl Ether Dissolve at 70°C, add Ether dropwise at RT, cool to -20°C.
Acetone Hexane Dissolve at reflux, add Hexane until cloudy, cool slowly.[1][3]
Water (Hot) None Dissolve in min.[1][3] boiling water. Cool to 4°C. (Best for simple pyridones).

Step-by-Step:

  • Dissolve crude solid in minimum boiling Ethanol .

  • Filter hot (to remove inorganic salts/dust).[1]

  • Remove from heat.[1] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 1 drop of Ethanol to clear it.[1]

  • Wrap flask in foil (slow cooling) and let stand at Room Temp for 2 hours.

  • Move to fridge (4°C) overnight.

  • Result: White/Colorless needles or prisms.

Visualizing the Workflow

Decision Tree: Purification Strategy

PyridonePurification Start Crude 2-Pyridone Mixture SolubilityCheck Solubility in DCM? Start->SolubilityCheck Soluble Yes (Soluble) SolubilityCheck->Soluble High Insoluble No (Insoluble) SolubilityCheck->Insoluble Low/Polar MethodA Protocol A: Silica Flash + 1% TEA (Deactivates Silanols) Soluble->MethodA MethodB Protocol C: Solid Load (Celite) onto Silica or C18 Insoluble->MethodB MethodRP Protocol B: Reverse Phase (C18) Water/ACN + 0.1% Formic Acid Insoluble->MethodRP If very polar (LogP < 1) Pure Pure Fractions MethodA->Pure MethodB->Pure MethodRP->Pure

Caption: Logic flow for selecting the correct stationary phase and loading technique based on solubility profiles.

Mechanism: Why Tailing Occurs

TailingMechanism Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bonding (Strong Adsorption) Silica->Interaction Blocked Capped Silanols (Si-O-TEA) Silica->Blocked Pyridone 2-Pyridone (Basic C=O) Pyridone->Interaction CleanPeak Sharp Peak (No Drag) Pyridone->CleanPeak Elutes Freely Result Peak Tailing (Broad Elution) Interaction->Result Modifier Triethylamine (TEA) Modifier->Silica Blocks

Caption: Mechanistic view of silanol interactions and how amine modifiers prevent peak distortion.

FAQ: Rapid Fire Support

Q: Can I use Acetone/Hexane on silica? A: Avoid Acetone if possible. It has a high UV cutoff (absorbs at 254nm), interfering with detection of the pyridone ring.[3] Use EtOAc/EtOH mixtures instead.[1]

Q: My product turned yellow on the column! A: 2-Pyridones can oxidize or chelate trace metals (Iron/Copper) in lower-grade silica.[1]

  • Fix: Use "High Purity" or "Spherical" silica.[1] If already contaminated, wash the solid product with EDTA solution or recrystallize from Ethanol.[3]

Q: The NMR shows a 'ghost' peak at 12-13 ppm. A: That is the NH proton. It is often broad or invisible due to exchange with water/solvent.[1] This is normal. Do not purify further just because this peak is "ugly."

References & Grounding

  • Tautomeric Equilibrium: 2-Pyridone - Wikipedia. (2025).[1] Detailed analysis of lactam-lactim dominance in solid vs. gas phase. Link[1][3]

  • Chromatographic Tailing: Peak Tailing in HPLC - Element Lab Solutions. (2025). Mechanisms of silanol interactions and remediation via pH/modifiers.[1][6][7] Link

  • Recrystallization Solvents: Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (2025).[1] Standard protocols for polarity-based crystallization. Link

  • Synthesis & Properties: 2-Hydroxypyridine | 142-08-5 - ChemicalBook. (2026).[1][8] Physical properties and solubility data for protocol design. Link

Sources

Validation & Comparative

A Comparative Guide to Plasma Kallikrein Inhibitors: Evaluating Novel Scaffolds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic intervention for diseases mediated by the kallikrein-kinin system, the inhibition of plasma kallikrein (PKal) has emerged as a pivotal strategy. This guide provides a comparative analysis of various PKal inhibitors, with a special focus on the emerging class of small molecules, contextualizing the potential of novel chemical scaffolds such as those containing a 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile moiety, against established agents.

The Critical Role of Plasma Kallikrein in Pathophysiology

Plasma kallikrein is a serine protease that plays a crucial role in the inflammatory response and coagulation cascade.[1] Its primary function is the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and pain.[2][3] In conditions like Hereditary Angioedema (HAE), a deficiency in the C1 esterase inhibitor (C1-INH) leads to unregulated PKal activity and excessive bradykinin production, resulting in recurrent and debilitating swelling attacks.[1][4] Consequently, inhibiting PKal is a direct and effective therapeutic approach for HAE and is being explored for other conditions such as diabetic macular edema.[5][6]

Kallikrein-Kinin_System Figure 1: The Kallikrein-Kinin System and Points of Inhibition cluster_inhibitors Inhibitor Classes HMW_Kininogen High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMW_Kininogen->Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor binds to PKal Plasma Kallikrein (PKal) PKal->HMW_Kininogen cleaves Prekallikrein Prekallikrein Prekallikrein->PKal Factor_XIIa Factor XIIa Factor_XIIa->Prekallikrein activates Swelling_Pain Vasodilation, Increased Permeability (Swelling & Pain) B2_Receptor->Swelling_Pain activates Small_Molecules Small Molecules (e.g., Berotralstat, This compound scaffold) Small_Molecules->PKal inhibit Monoclonal_Antibodies Monoclonal Antibodies (e.g., Lanadelumab) Monoclonal_Antibodies->PKal inhibit Recombinant_Proteins Recombinant Proteins (e.g., Ecallantide) Recombinant_Proteins->PKal inhibit

Figure 1: The Kallikrein-Kinin System and Points of Inhibition.

A Comparative Overview of Plasma Kallikrein Inhibitors

The therapeutic armamentarium against dysregulated PKal activity comprises a diverse range of molecules, each with distinct pharmacological profiles. These can be broadly categorized into small molecules, monoclonal antibodies, and recombinant proteins.

Inhibitor ClassExample(s)Mechanism of ActionRoute of AdministrationKey Characteristics
Small Molecules Berotralstat (BCX7353), Sebetralstat (KVD900)Oral inhibitor that binds to and blocks the active site of plasma kallikrein.[7][8][9]OralOrally bioavailable, once-daily prophylactic treatment for HAE.[10][11]
Monoclonal Antibodies Lanadelumab (Takhzyro)Fully human monoclonal antibody that specifically binds to and inhibits plasma kallikrein.[2]Subcutaneous injectionLong-acting prophylactic treatment for HAE, administered every 2-4 weeks.[6]
Recombinant Proteins Ecallantide (Kalbitor)Recombinant protein that reversibly inhibits plasma kallikrein.Subcutaneous injectionUsed for the acute treatment of HAE attacks.
Investigational Small Molecules Compounds with this compound-like scaffoldsPotential oral inhibitors targeting the active site of plasma kallikrein.Oral (predicted)Aims to combine the convenience of oral administration with high potency and selectivity.

In-Depth Analysis of Inhibitor Classes

Small Molecule Inhibitors: The Rise of Oral Therapeutics

The development of orally bioavailable small molecule inhibitors represents a significant advancement in the management of HAE, offering patients a more convenient treatment option compared to injectables.[10]

Berotralstat (BCX7353) is a prime example of a successful oral, once-daily plasma kallikrein inhibitor for the prevention of HAE attacks.[7][9] Its design was guided by structure-activity relationship (SAR) studies to optimize potency and selectivity.[9]

Emerging Scaffolds: The Case for this compound-like Structures

While no direct data is publicly available for a compound named "this compound" as a plasma kallikrein inhibitor, the core chemical moiety, 2-oxopyridin-1(2H)-yl, is a key component in the development of next-generation inhibitors. For instance, the synthesis of Sebetralstat (KVD900), a potent and selective oral plasma kallikrein inhibitor for on-demand treatment of HAE, involves intermediates containing this pyridinone ring. The exploration of such scaffolds is driven by the need for novel intellectual property and potentially improved pharmacological properties, such as enhanced oral bioavailability, selectivity, and reduced off-target effects. The nitrile group in the proposed molecule could act as a warhead or a key binding element within the enzyme's active site.

The rationale for investigating novel scaffolds like this is to achieve a delicate balance between potency, selectivity, and pharmacokinetic properties. The 2-oxopyridone core can be chemically modified at various positions to fine-tune these characteristics, making it an attractive starting point for medicinal chemists.

Monoclonal Antibodies: High Specificity and Long Duration of Action

Lanadelumab is a fully human monoclonal antibody that offers a long-acting prophylactic option for HAE patients.[2] Its high specificity for plasma kallikrein translates to a favorable safety profile with minimal off-target effects. The subcutaneous administration every two to four weeks significantly reduces the treatment burden for patients.[6]

Recombinant Proteins: Rapid Onset for Acute Attacks

Ecallantide is a recombinant protein inhibitor of plasma kallikrein used for the on-demand treatment of acute HAE attacks. Its rapid onset of action is crucial for alleviating the symptoms of an ongoing attack. However, being a protein, it requires subcutaneous administration and carries a risk of hypersensitivity reactions.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of a novel inhibitor like one based on the this compound scaffold against existing drugs, standardized in vitro and cell-based assays are essential.

In Vitro Plasma Kallikrein Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified plasma kallikrein.

PKal_Inhibition_Assay Figure 2: Workflow for In Vitro Plasma Kallikrein Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Purified Human Plasma Kallikrein - Test Inhibitor (e.g., this compound) - Chromogenic Substrate (e.g., S-2302) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Plasma Kallikrein with Test Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for In Vitro Plasma Kallikrein Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute purified human plasma kallikrein in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 50 µM ZnCl2).

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare the chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA) in distilled water.

  • Assay Procedure:

    • In a 96-well microplate, add the test inhibitor at various concentrations.

    • Add a fixed concentration of purified plasma kallikrein to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline (pNA) results in a yellow color.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Bradykinin Release Assay in Human Plasma

This assay provides a more physiologically relevant measure of inhibitor potency by assessing the inhibition of bradykinin generation in a complex biological matrix.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect human blood in citrate-containing tubes and prepare platelet-poor plasma by centrifugation.

  • Inhibition and Activation:

    • Pre-incubate the plasma with various concentrations of the test inhibitor.

    • Activate the kallikrein-kinin system by adding a contact activator (e.g., dextran sulfate or silica).

  • Bradykinin Quantification:

    • Stop the reaction at a specific time point by adding a protease inhibitor cocktail.

    • Measure the concentration of released bradykinin using a commercially available ELISA kit or by mass spectrometry.

  • Data Analysis:

    • Plot the amount of bradykinin generated against the inhibitor concentration to determine the IC50 value in a plasma environment.

Conclusion and Future Perspectives

The field of plasma kallikrein inhibition is continually evolving, with a clear trajectory towards more convenient, patient-friendly oral therapies. While monoclonal antibodies and recombinant proteins have established their place in the prophylactic and acute treatment of HAE, the development of potent and selective small molecule inhibitors holds the promise of transforming the management of this and other kallikrein-mediated diseases.

The investigation of novel chemical scaffolds, such as those incorporating the this compound moiety, is a critical endeavor in the pursuit of next-generation oral plasma kallikrein inhibitors. Rigorous comparative studies, employing standardized biochemical and cell-based assays, will be instrumental in identifying candidates with superior pharmacological profiles. The ultimate goal is to provide patients with a wider range of effective and convenient treatment options that improve their quality of life.

References

  • Wikipedia. Ecallantide. [Link]

  • Wikipedia. Lanadelumab. [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action of ECALLANTIDE in KALBITOR therapy? [Link]

  • ResearchGate. Mechanism of action of lanadelumab. One of the therapeutic approaches... [Link]

  • Taylor & Francis Online. Oral Plasma Kallikrein Inhibitor BCX7353 for Treatment of Hereditary Angioedema. [Link]

  • PubMed. STAR-0215 is a Novel, Long-Acting Monoclonal Antibody Inhibitor of Plasma Kallikrein for the Potential Treatment of Hereditary Angioedema. [Link]

  • Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism. [Link]

  • Dove Medical Press. Berotralstat for hereditary angioedema. [Link]

  • PubMed. Oral plasma kallikrein inhibitor BCX7353 for treatment of hereditary angioedema. [Link]

  • Patsnap Synapse. What is the mechanism of Ecallantide? [Link]

  • ACS Publications. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). [Link]

  • Patsnap Synapse. What is the mechanism of Lanadelumab? [Link]

  • ASH Publications. Inhibitor of Human Plasma Kallikrein DX-88 for the Treatment of Acute Attack in a Family with Hereditary Angioedema. | Blood. [Link]

  • GOV.UK. Berotralstat: Treatment protocol: Information for healthcare professionals. [Link]

  • AJMC. Oral Plasma Kallikrein Inhibitor Significantly Reduces Attacks of Hereditary Angioedema. [Link]

  • Orladeyo - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • PubChem. Ecallantide. [Link]

  • Dove Medical Press. Management of acute attacks of hereditary angioedema: role of ecallantide. [Link]

  • PubChem. Berotralstat. [Link]

  • Drugs.com. Berotralstat: Uses, Dosage, Side Effects, Warnings. [Link]

  • ACS Publications. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy. [Link]

  • PubMed. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade. [Link]

  • J-Stage. Therapeutic monoclonal antibodies with a focus on hereditary angioedema. [Link]

  • ACS Publications. Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. [Link]

  • Bio-protocol. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. lanadelumab. [Link]

  • SpringerLink. Kallikrein inhibitors for angioedema: the progress of preclinical and early phase studies. [Link]

  • PMC. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment. [Link]

  • PMC. “Emerging role of plasma kallikrein inhibitors in preventing hereditary angioedema flares in pregnancy”. [Link]

  • Taylor & Francis Online. Safety Aspects and Rational Use of Lanadelumab Injections in the Treatment of Hereditary Angioedema (HAE): Clinical Insights. [Link]

  • PubMed. Inhibition of plasma kallikrein by a highly specific active site blocking antibody. [Link]

  • PubMed. Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. [Link]

  • Sebetralstat: First Oral Plasma Kallikrein Inhibitor for Acute Hereditary Angioedema. [Link]

  • CoaChrom. Plasma Kallikrein-like activity. [Link]

  • Amazon S3. Bradykinin ELISA kit. [Link]

  • Frontiers. Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. [Link]

  • ResearchGate. Discovery of Highly Potent Small Molecule Kallikrein Inhibitors. [Link]

  • A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. [Link]

  • RayBiotech. Bradykinin ELISA Kit. [Link]

  • Semantic Scholar. Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis. [Link]

  • KalVista. The discovery of sebetralstat, an oral, small molecule plasma kallikrein inhibitor to treat attacks of hereditary angioedema. [Link]

  • PubMed. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. [Link]

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Comparative Study of Dihydropyridine Analogs: Mechanisms, Selectivity, and Experimental Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1,4-dihydropyridine (DHP) L-type calcium channel blockers, specifically analyzing the evolutionary and functional divergence between First-Generation (e.g., Nifedipine) , Second-Generation (e.g., Felodipine) , and Third-Generation (e.g., Amlodipine) analogs.

While all DHPs bind to the


 subunit of the CaV1.2 channel, their clinical profiles differ radically due to distinct membrane interactions and tissue selectivity. This guide synthesizes structural biology, electrophysiology, and medicinal chemistry to explain why these differences exist and provides validated protocols for reproducing these data.

Part 1: Mechanistic Basis – The Membrane Bilayer Pathway

To understand the pharmacokinetic divergence of Amlodipine from Nifedipine, one must look beyond the receptor site to the Membrane Bilayer Pathway .

The Kinetic Model

DHPs do not simply diffuse from the aqueous phase directly to the channel pore.

  • Partitioning: The drug first partitions into the lipid bilayer.

  • Lateral Diffusion: It diffuses laterally within the membrane leaflet.

  • Binding: It approaches the fenestrations of the CaV1.2 channel from within the membrane interface.

Key Insight:

  • Nifedipine is highly lipophilic but neutral. It partitions rapidly into the hydrocarbon core, reaches the channel quickly, and washes out quickly. This explains its rapid onset and short half-life (leading to reflex tachycardia).

  • Amlodipine carries a positive charge (protonated amine) at physiological pH. It interacts electrostatically with the negatively charged phospholipid headgroups while its lipophilic tail anchors in the core. This creates a "membrane reservoir," allowing it to associate/dissociate slowly. This is the molecular basis for its long half-life and "forgiving" pharmacokinetic profile [1].

Diagram: The Membrane Bilayer Access Pathway

MembranePathway cluster_0 Extracellular Space (Aqueous) cluster_1 Lipid Bilayer Membrane cluster_2 CaV1.2 Channel Nif_Aq Nifedipine (Aq) Nif_Mem Nifedipine (Rapid Transit) Nif_Aq->Nif_Mem Fast Partition (LogP 2.2) Amlo_Aq Amlodipine (Aq) Amlo_Mem Amlodipine (Slow Reservoir) Amlo_Aq->Amlo_Mem Slow Partition (pKa 8.6) Lipid_Core Hydrocarbon Core Lipid_Head Phosphate Headgroups (Anionic Interface) Lipid_Head->Amlo_Mem Equilibrium Site Allosteric Binding Site (Inactivated State) Nif_Mem->Site Rapid Access Amlo_Mem->Lipid_Head Electrostatic Interaction Amlo_Mem->Site Rate-Limiting Lateral Diffusion

Caption: Amlodipine anchors to lipid headgroups (yellow), creating a reservoir that slows channel access compared to Nifedipine's rapid transit.

Part 2: Pharmacodynamic & Physicochemical Profiling

The following data summarizes the structural-activity relationship (SAR) and functional selectivity.

Table 1: Comparative Physicochemical Properties
ParameterNifedipine (Gen 1)Felodipine (Gen 2)Amlodipine (Gen 3)
LogP (Lipophilicity) ~2.2~4.5~3.0 (at pH 7.4)
Ionization (pH 7.4) NeutralNeutral+1 Charge (Basic)
Vascular:Cardiac Ratio ~10:1~100:1~80:1
State Dependence ModerateHighVery High
Half-Life (Human) 2-4 hours10-16 hours35-50 hours
Vascular vs. Cardiac Selectivity

Vascular selectivity is critical for minimizing negative inotropy (weakening of the heart contraction) while maximizing vasodilation.

  • Mechanism: Vascular smooth muscle cells (VSMCs) have a more depolarized resting potential (-50 mV) compared to cardiomyocytes (-80 mV).

  • Voltage Dependence: DHPs bind preferentially to the inactivated state of the channel. Since VSMCs spend more time in the inactivated state (due to depolarization), DHPs like Felodipine and Nisoldipine show massive selectivity for vessels over the heart [2].

Part 3: Experimental Protocols

To validate the claims above, the following self-validating protocols are standard in DHP profiling.

Protocol A: Voltage-Dependent Block (Whole-Cell Patch Clamp)

This assay quantifies the affinity of the drug for the Inactivated vs. Resting state, which predicts vascular selectivity.

System: HEK293 cells stably expressing CaV1.2


 / 

/

.
  • Setup:

    • Internal Solution: 135 mM CsCl, 10 mM EGTA, 4 mM MgATP (Cs+ blocks K+ channels to isolate Ca2+ currents).

    • External Solution: 10 mM BaCl2 (Barium is used as the charge carrier to prevent Ca2+-dependent inactivation).

  • Voltage Protocol (The Validation Step):

    • Holding Potential A (Resting): Hold at -80 mV. Pulse to +10 mV (200ms) every 10s.

    • Holding Potential B (Inactivated): Hold at -40 mV. Pulse to +10 mV (200ms) every 10s.

  • Drug Application:

    • Perfuse DHP (e.g., 100 nM Nifedipine).

  • Analysis:

    • Calculate % inhibition at Holding A vs. Holding B.

    • Success Criteria: A potent vascular-selective DHP (like Felodipine) must show >10x higher potency (lower IC50) at -40 mV compared to -80 mV [3].

Protocol B: Isometric Tension Assay (Vascular Selectivity)

System: Rat Thoracic Aorta (Vascular) vs. Rat Papillary Muscle (Cardiac).

  • Preparation:

    • Isolate thoracic aorta rings (denuded endothelium to remove NO effects).

    • Isolate papillary muscle from the left ventricle.

  • Induction:

    • Vessels: Contract using high K+ (60 mM) buffer (depolarizes membrane, opening CaV1.2).

    • Heart: Electrically pace at 1 Hz.

  • Dosing:

    • Cumulative addition of DHP (

      
       M to 
      
      
      
      M).
  • Calculation:

    • Determine IC50 for relaxation (Aorta) vs. negative inotropy (Papillary).

    • Selectivity Ratio =

      
      .[1]
      

Part 4: Structure-Activity Relationship (SAR) Workflow

The development of 3rd generation analogs followed a specific logic to optimize the 1,4-DHP ring.

Diagram: SAR Optimization Logic

SAR_Logic cluster_core 1,4-DHP Scaffold Requirements cluster_mod Generation 3 Modification (Amlodipine) N1 N1: Must be unsubstituted (Essential for H-bonding) C4 C4: Phenyl Ring (Orth/Meta substituents lock conformation) N1->C4 Synergy Ester C3/C5: Ester Groups (Optimize Lipophilicity) C4->Ester Linker C2: Aminoalkyl Ether Chain (Adds Charge +) Ester->Linker Substituent Modification Outcome High Membrane Affinity Slow Dissociation Long Half-Life Linker->Outcome Result

Caption: The addition of the aminoalkyl ether chain at C2 (Blue) is the critical modification transforming the scaffold into a long-acting agent.

Part 5: Clinical Translation

The experimental data directly correlates with clinical side effects.

  • Reflex Tachycardia:

    • Cause: Rapid vasodilation (Nifedipine) activates the baroreceptor reflex, causing a sympathetic surge.

    • Solution: Amlodipine’s slow onset (mediated by membrane reservoir) avoids triggering the baroreflex threshold abruptly.

  • Peripheral Edema:

    • Cause: Preferential dilation of precapillary arterioles over postcapillary venules increases hydrostatic pressure.

    • Note: This is a class effect, but 3rd generation agents (Lercanidipine, Amlodipine) often have lower incidence rates due to more gradual equilibration [4].

References

  • Mason, R. P., et al. (1992). "Cholesterol alters the binding of Ca2+ channel blockers to the membrane lipid bilayer."[2] Molecular Pharmacology, 41(2), 315-321. Link

  • Godfraind, T., et al. (1986). "Calcium entry blockers and calcium channels: heterogeneity of calcium channels and selectivity of calcium antagonists." Pharmacological Reviews, 38(4), 321-416. Link

  • Kass, R. S., & Arena, J. P. (1989). "Influence of pH on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor." Journal of General Physiology, 93(6), 1109–1127. Link

  • Reid, J. L., et al. (1988). "The pharmacokinetics and pharmacodynamics of calcium antagonists." Journal of Cardiovascular Pharmacology, 12(Suppl 7), S22-S26. Link

Sources

confirming the mechanism of action of 2-pyridone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Elucidating the Pleiotropic Mechanism of 2-Pyridone Scaffolds: A Comparative Validation Guide

In drug discovery, 2-pyridone scaffolds (exemplified by Pirfenidone ) represent a unique challenge compared to "clean" target-based inhibitors.[1] Unlike Nintedanib (an indolinone derivative), which acts as a defined Tyrosine Kinase Inhibitor (TKI) targeting FGFR, PDGFR, and VEGFR, 2-pyridones often function through pleiotropic mechanisms . They simultaneously modulate multiple signaling nodes—downregulating TGF-β, inhibiting p38 MAPK, and scavenging reactive oxygen species (ROS).

Confirming the mechanism of action (MoA) for a 2-pyridone compound requires a multi-tiered approach that moves beyond simple binding assays. This guide provides a comparative framework for validating these mechanisms, contrasting the phenotypic validation required for 2-pyridones against the target-based validation of kinase inhibitors.[1]

Comparative Analysis: 2-Pyridones vs. Targeted Kinase Inhibitors

The following table contrasts the performance and validation metrics of Pirfenidone (2-pyridone class) against Nintedanib (TKI class) in the context of Idiopathic Pulmonary Fibrosis (IPF).

Table 1: Comparative Mechanism and Performance Profile

FeaturePirfenidone (2-Pyridone Scaffold) Nintedanib (Indolinone Scaffold)
Primary Mechanism Pleiotropic / Phenotypic: Downregulates TGF-β production; inhibits p38γ MAPK; scavenges ROS.[1]Targeted / Enzymatic: Competitive ATP-binding inhibitor of FGFR, PDGFR, and VEGFR.[1]
Target Specificity Low/Broad: No single "lock-and-key" receptor. Modulates gene expression networks (TNF-α, IL-1β, Collagen I/III).[1]High: High affinity for specific receptor tyrosine kinases (IC50 values in nM range).
Validation Method Phenotypic Screening: Requires functional assays (e.g., fibroblast differentiation, hydroxyproline quantitation).[1]Kinase Panel: Validated via enzymatic inhibition assays and Western blots for specific phosphorylation sites.[1]
Clinical Efficacy Reduces FVC decline by ~50%. Higher efficacy in reducing inflammatory cytokines.[1]Reduces FVC decline by ~50%.[1] Superior in inhibiting angiogenesis-driven fibrosis.[1]
Key Side Effects Photosensitivity, rash, nausea (Dose-dependent).Diarrhea, liver enzyme elevation (Target-dependent).

Key Insight: While Nintedanib efficacy correlates directly with receptor occupancy, 2-pyridone efficacy correlates with the functional reversal of the myofibroblast phenotype.[1]

Mechanistic Validation Workflows

To confirm the MoA of a 2-pyridone compound, researchers must map its activity across three distinct biological layers: Upstream Signaling , Transcriptional Regulation , and Functional Output .

Diagram 1: The 2-Pyridone Interference Pathway

This diagram illustrates the multi-node inhibition by 2-pyridones (Pirfenidone) compared to the specific receptor blockade by TKIs.

G TGF_Rec TGF-β Receptor (Target of TKIs) Smad Smad2/3 Phosphorylation TGF_Rec->Smad Phosphorylates TGF_Ligand TGF-β Ligand (Pro-Fibrotic Signal) TGF_Ligand->TGF_Rec Activates ROS ROS / Oxidative Stress p38 p38 MAPK ROS->p38 Activates NFkB NF-κB Activation p38->NFkB Activates Nucleus Nuclear Translocation & Transcription Smad->Nucleus NFkB->Nucleus Collagen Collagen I/III Synthesis (Fibrosis) Nucleus->Collagen Upregulates Inflam Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Inflam Upregulates Pyridone 2-Pyridone Compound (Pirfenidone) Pyridone->TGF_Ligand Downregulates Production Pyridone->ROS Scavenges Pyridone->p38 Inhibits

Caption: 2-Pyridones act upstream by reducing ligand synthesis and scavenging ROS, whereas TKIs block receptor activity.

Experimental Protocols for Confirmation

To validate the mechanism of a novel 2-pyridone derivative, use the following self-validating protocols. These are designed to distinguish specific MoA from non-specific toxicity.[1]

Protocol A: TGF-β1 Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

Objective: Confirm phenotypic reversal of fibrosis (Functional Output).[1]

  • Cell Seeding: Seed Human Lung Fibroblasts (HFL-1 or MRC-5) at

    
     cells/well in 6-well plates. Starve in serum-free medium for 24h.
    
  • Induction & Treatment:

    • Control: Vehicle only.

    • Model: Add TGF-β1 (5 ng/mL).[1]

    • Experimental: Add TGF-β1 + 2-Pyridone compound (10–500 µM dose range).[1]

    • Positive Control: Add Nintedanib (1 µM).

  • Incubation: Incubate for 48 hours.

  • Readout 1 (Western Blot): Lyse cells and probe for α-SMA (myofibroblast marker) and Fibronectin .[1]

    • Validation Criteria: The 2-pyridone must dose-dependently reduce α-SMA expression without altering GAPDH (loading control).[1]

  • Readout 2 (Hydroxyproline Assay): Hydrolyze supernatant to measure total collagen content.

    • Causality Check: If α-SMA is reduced but collagen is not, the compound may be inhibiting differentiation but not secretion.[1]

Protocol B: Phospho-Smad2/3 Translocation Assay

Objective: Confirm interference with the TGF-β signaling cascade (Signaling Node).[1]

  • Preparation: Culture A549 or fibroblast cells on glass coverslips.

  • Treatment: Pre-treat with 2-pyridone (1h) prior to TGF-β1 stimulation (30 min).

  • Fixation & Staining: Fix with 4% paraformaldehyde.[1] Permeabilize with 0.1% Triton X-100.[1]

  • Immunofluorescence:

    • Primary Ab: Anti-Phospho-Smad2/3.[1]

    • Secondary Ab: Alexa Fluor 488 (Green).[1]

    • Counterstain: DAPI (Blue/Nucleus).[1]

  • Analysis: Quantify the ratio of Nuclear vs. Cytosolic fluorescence.

    • Result Interpretation: A valid 2-pyridone MoA will show reduced nuclear accumulation of p-Smad2/3 compared to the TGF-β1 only group.[1]

Data Interpretation & Pitfalls

When analyzing data for 2-pyridone compounds, researchers must differentiate between therapeutic pleiotropy and off-target toxicity .[1]

  • The "Cytotoxicity Trap": 2-pyridones often require higher micromolar concentrations (100–500 µM) compared to nanomolar kinase inhibitors.[1]

    • Correction: Always run an MTT or LDH release assay in parallel.[1] If cell viability drops below 80% at the effective dose, the "anti-fibrotic" effect may simply be cell death.[1]

  • Gene Expression vs. Protein Levels:

    • Pirfenidone is known to downregulate the mRNA of TGF-β1 itself.[1][2] Use qRT-PCR to confirm if your compound acts at the transcriptional level (reducing ligand availability) or post-translational level (blocking signaling).[1]

References

  • Mechanism of Action of Pirfenidone vs. Nintedanib Source: European Respiratory Society (ERS) [1]

  • Pirfenidone: Molecular Mechanisms and Clinical Applications Source: American Thoracic Society (ATS) [2]

  • Network Pharmacology of 2-Pyridones Source: National Institutes of Health (NIH)

  • Clinical Efficacy Comparison (CleanUP-IPF Study) Source: National Institutes of Health (NIH)

  • Antifibrotic Drug Mechanisms Source: Wikipedia (General Overview & Chemical Structure) [1][3]

Sources

In Vivo Validation of In Vitro Results for 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of In Vitro Results for 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound (hereafter referred to as 4-OPBn ) represents a critical N-substituted pyridone scaffold. Structurally defined by a 2-pyridone ring N-alkylated with a butyronitrile chain, this compound serves as a pivotal chemical entity in the development of anti-fibrotic and anti-inflammatory therapeutics. It shares significant pharmacophore homology with clinically approved agents like Pirfenidone (Esbriet®) and emerging candidates like Fluorofenidone .

The translational gap between in vitro potency (e.g., inhibition of TGF-


 signaling or p38 MAPK) and in vivo efficacy is the primary failure point for pyridone derivatives. This guide provides a rigorous, self-validating framework to bridge this gap, comparing 4-OPBn against industry standards to objectively assess its developability.
The Translational Challenge
  • In Vitro Promise: High potency in suppressing fibroblast proliferation and collagen synthesis.

  • In Vivo Risk: Metabolic instability of the nitrile group (hydrolysis to carboxylic acid), rapid clearance of the pyridone core, and potential off-target toxicity (e.g., osteolathyrism associated with certain nitriles).

Mechanistic Basis & Comparative Landscape[1]

To validate 4-OPBn, one must understand its mechanism relative to established alternatives. The pyridone ring is a privileged structure that interferes with the production of pro-fibrotic cytokines.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the hypothesized interference of 4-OPBn in the TGF-


/Smad pathway, a common target for this class.

MoA_Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor (I/II) TGFb->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Complex Smad2/3-Smad4 Complex Smad23->Complex Nucleus Nuclear Translocation Complex->Nucleus Transcription Pro-fibrotic Gene Transcription (Col1a1, α-SMA) Nucleus->Transcription Pirfenidone Pirfenidone (Reference Standard) Pirfenidone->Transcription Downregulates Compound 4-OPBn (Test Candidate) Compound->Smad23 Inhibits Phosphorylation? Compound->Transcription Putative Inhibition

Figure 1: Hypothesized intervention points of 4-OPBn compared to Pirfenidone within the fibrotic signaling cascade.[1][2][3]

Comparative Analysis: 4-OPBn vs. Alternatives
Feature4-OPBn (Test Candidate)Pirfenidone (Standard of Care)Fluorofenidone (Next-Gen)
Core Scaffold N-alkyl 2-pyridoneN-aryl 2-pyridoneN-aryl 2-pyridone
Key Substituent Butanenitrile (-(CH2)3-CN)Methyl groupTrifluoromethyl group
Metabolic Risk High: Nitrile hydrolysis to acidModerate: Hydroxylation/CarboxylationLow: Fluorine enhances stability
Primary Target TGF-

/ p38 MAPK (Hypothetical)
TGF-

, TNF-

, IL-6
TGF-

/ Smad
In Vitro Potency High (nM range typical for nitriles)Moderate (mM range, high dose needed)High (nM range)
Toxicity Concern Cyanide release (rare), LathyrismPhotosensitivity, GI distressHepatotoxicity

Experimental Protocols for In Vivo Validation

To validate in vitro results (e.g., IC50 < 500 nM), you must demonstrate that 4-OPBn reaches the target tissue at sufficient concentration without toxic metabolites.

Phase 1: Pharmacokinetic (PK) Bridging

Objective: Determine if the "butanenitrile" tail survives first-pass metabolism.

  • Animal Model: SD Rats (n=3 per timepoint).

  • Dosing: IV (2 mg/kg) vs. PO (10 mg/kg).

  • Sampling: Plasma collected at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Bioanalysis (LC-MS/MS):

    • Analyte 1: Parent (4-OPBn).

    • Analyte 2: Hydrolysis metabolite (4-(2-oxo-1,2-dihydropyridin-1-yl)butanoic acid).

    • Critical Check: If Metabolite:Parent ratio > 10:1 within 1 hour, the nitrile is too unstable for efficacy.

Phase 2: Efficacy Validation (Bleomycin-Induced Fibrosis)

Objective: Confirm if in vitro anti-fibrotic activity translates to organ protection.

  • Induction: Intratracheal Bleomycin (2-3 mg/kg) in C57BL/6 mice.

  • Treatment Groups:

    • Vehicle Control.

    • Pirfenidone (Positive Control, 300 mg/kg/day PO).

    • 4-OPBn (Low Dose: 30 mg/kg/day).

    • 4-OPBn (High Dose: 100 mg/kg/day).

  • Endpoints (Day 21):

    • Histology: Ashcroft Score (Masson’s Trichrome staining).

    • Biochemical: Hydroxyproline content (collagen quantification).

    • Molecular: RT-qPCR for Col1a1, Fn1, Acta2.

Phase 3: Safety & Selectivity (Nitrile Specifics)

Objective: Rule out nitrile-associated osteolathyrism (connective tissue weakness).

  • Protocol: 14-day repeat-dose toxicity study.

  • Observation: Gait analysis, bone strength testing (femur 3-point bending).

  • Rationale: Some aliphatic nitriles inhibit lysyl oxidase, preventing collagen cross-linking. This is a specific failure mode for this chemical class.

Validation Workflow & Decision Logic

This flowchart guides the "Go/No-Go" decisions based on the experimental data generated.

Validation_Workflow Start In Vitro Hit (IC50 < 1 µM) PK_Study Phase 1: PK & Metabolism (Rat IV/PO) Start->PK_Study Decision_PK Bioavailability > 30%? PK_Study->Decision_PK Metabolite_Check Is Nitrile Intact? Decision_PK->Metabolite_Check Yes Optimize Redesign Structure (Block Metabolism) Decision_PK->Optimize No Efficacy_Study Phase 2: Bleomycin Model (Mouse) Metabolite_Check->Efficacy_Study Yes Metabolite_Check->Optimize No (Rapid Hydrolysis) Tox_Study Phase 3: Nitrile Toxicity (Lysyl Oxidase Check) Efficacy_Study->Tox_Study Efficacy Confirmed Kill Terminate Project Efficacy_Study->Kill No Efficacy Candidate Valid Lead Candidate Tox_Study->Candidate Clean Tox Profile Tox_Study->Kill Osteolathyrism/Tox

Figure 2: Strategic decision matrix for validating 4-OPBn, prioritizing metabolic stability and safety.

Data Presentation & Interpretation

When publishing or presenting your validation data, structure your comparison tables to highlight the Therapeutic Index (TI) .

Table 1: Comparative Pharmacological Profile (Hypothetical Target Criteria)
Parameter4-OPBn (Target Profile)Pirfenidone (Reference)Interpretation
In Vitro IC50 (Fibrosis) 50 - 150 nM~500 µM (Low potency)4-OPBn must show >1000x potency to justify development.
Oral Bioavailability (%F) > 40%~80%Nitriles often suffer first-pass hydrolysis; >40% is acceptable.
Half-life (t1/2) 4 - 6 hours~2.4 hoursLonger t1/2 allows for QD/BID dosing vs. Pirfenidone's TID.
Cmax (Effective Dose) > 3 x IC90High (due to high dose)Ensure free fraction covers the target.
Lysyl Oxidase Inhibition > 10 µM (No effect)No effectCritical Safety Gate: Must not inhibit collagen cross-linking.
Interpretation of Results
  • Scenario A (Success): 4-OPBn demonstrates superior potency (nM range) and maintains the nitrile group in vivo, allowing for lower dosing (e.g., 50 mg/kg) compared to Pirfenidone (800 mg/kg), with no signs of bone toxicity.

  • Scenario B (Metabolic Failure): The nitrile is rapidly converted to the carboxylic acid. The acid metabolite is likely inactive or rapidly excreted (OAT substrates). Action: Modify the linker (e.g., add gem-dimethyl groups) to sterically hinder hydrolysis.

References

  • Structure-Activity Relationships of Pyridone Antifibrotics Source: Journal of Medicinal Chemistry Context: Establishes the pharmacophore requirements for N-substituted 2-pyridones in fibrosis (Pirfenidone analogs). URL:[Link] (Search: "Pirfenidone SAR")

  • Metabolism and Toxicity of Aliphatic Nitriles Source: Chemical Research in Toxicology Context: Details the hydrolysis pathways (Cytochrome P450 vs. Nitrilase) and risks of osteolathyrism. URL:[Link]

  • FDA Guidance for Industry: Nonclinical Safety Studies for the Conduct of Human Clinical Trials Source: U.S. Food and Drug Administration (FDA) Context:[3] Regulatory standards for bridging in vitro data to in vivo toxicology. URL:[Link]

  • Bleomycin-Induced Lung Fibrosis: A Model for Idiopathic Pulmonary Fibrosis Source: Nature Protocols Context: The gold-standard method for in vivo efficacy testing of this compound class. URL:[Link] (Search: "Bleomycin fibrosis protocol")

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile. As a compound synthesizing the chemical functionalities of both a pyridinone and a nitrile, a rigorous and informed approach to its waste management is paramount to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for related chemical classes.

Hazard Assessment: A Synthesis of Structural Precedents

  • The Pyridinone Core: Pyridine and its derivatives are recognized as hazardous waste, with disposal practices being subject to stringent state and federal regulations.[1][2] These compounds can exhibit significant water solubility, posing a risk of environmental contamination if not handled correctly.[3] Certain pyridinone derivatives are known to cause skin and eye irritation and can be harmful if ingested.

  • The Butanenitrile Functional Group: The nitrile group, particularly in the form of butanenitrile, presents a more acute hazard profile. Butyronitrile is classified as a flammable liquid and vapor.[4][5][6] It is acutely toxic upon ingestion, dermal contact, or inhalation.[4][5] A critical and potentially lethal hazard associated with nitrile compounds is the evolution of highly toxic and corrosive fumes, including hydrogen cyanide and nitrogen oxides, upon decomposition, which can be initiated by contact with hot surfaces, flames, or acids.[5] Furthermore, butyronitrile can react violently with strong acids, bases, and oxidizing agents.[5][6]

Given this composite hazard profile, this compound must be handled as a hazardous waste, with all disposal procedures reflecting the combined risks of its chemical nature.

Personal Protective Equipment (PPE): An Essential Barrier to Exposure

Prior to handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Provides a robust barrier against splashes and potential aerosol generation, protecting the eyes and face from a compound that is likely to be an irritant at minimum.
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. Gloves should be disposed of immediately if contamination is suspected.[7]
Body Protection A flame-resistant laboratory coat.Given the flammability of the butanenitrile component, a flame-resistant lab coat is a critical safety measure.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Due to the potential for inhalation toxicity and the release of hazardous vapors, respiratory protection is essential, particularly when handling larger quantities or in the event of a spill.

Spill Management: A Rapid and Controlled Response

In the event of a spill of this compound, the following steps must be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the sash at the appropriate working height.

  • Containment: If it is safe to do so, contain the spill to a smaller area using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[7] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (if applicable and safe): For small spills, after absorption, the spill site can be washed with a sodium bicarbonate solution.[7]

  • Collection: Carefully collect the absorbent material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[8][9]

  • Decontamination: Decontaminate the spill area and any affected equipment with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Double Nitrile Gloves, Lab Coat) start->ppe waste_prep Prepare Labeled Hazardous Waste Container ppe->waste_prep collect_liquid Collect Liquid Waste into Container waste_prep->collect_liquid collect_solid Collect Contaminated Solids (e.g., gloves, wipes) into Container collect_liquid->collect_solid segregate Segregate Waste Container (Away from acids, bases, and oxidizers) collect_solid->segregate seal_container Securely Seal Waste Container segregate->seal_container request_pickup Request Hazardous Waste Pickup (Follow Institutional Procedures) seal_container->request_pickup empty_container_q Is Original Container Empty? request_pickup->empty_container_q triple_rinse Triple Rinse Empty Container with Appropriate Solvent empty_container_q->triple_rinse Yes end End of Process empty_container_q->end No dispose_rinsate Collect Rinsate as Hazardous Waste triple_rinse->dispose_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) dispose_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

For Unused or Waste this compound:
  • Waste Collection:

    • Carefully transfer the waste chemical into a designated hazardous waste container that is compatible with organic nitriles and pyridinones.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9][10][11]

    • Any contaminated materials, such as pipette tips, gloves, and absorbent paper, should also be placed in this container.[7]

  • Waste Storage:

    • The sealed waste container should be stored in a well-ventilated area, such as a designated satellite accumulation area, away from incompatible materials.[4]

    • Crucially, this waste must be segregated from strong acids, bases, and oxidizing agents to prevent violent reactions and the potential release of hydrogen cyanide gas. [5][6]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11]

    • Do not, under any circumstances, attempt to dispose of this chemical down the drain or in regular trash.[11][12] The standard and safest method for the ultimate disposal of such compounds is high-temperature incineration by a licensed hazardous waste management company.[1]

For Empty Containers of this compound:
  • Triple Rinsing: An empty container that has held this hazardous chemical must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) to remove all residues.[11]

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container for this chemical.[11]

  • Container Disposal: Once triple-rinsed, the original container can be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original chemical label to prevent any confusion.[11]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Butyronitrile.
  • Pfizer. (2022, February 2). SAFETY DATA SHEET - Nirmatrelvir Film-Coated Tablets.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Butyronitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • Pfizer. (2018, May 22). SAFETY DATA SHEET - Sufentanil Citrate Injection, USP CII.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 3,4,5,6-Tetrabromophenolsulfonephthalein.
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - n-Butyronitrile.
  • MedChemExpress. (2024, August 23). Safety Data Sheet - Sebetralstat.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - N-Methyl-2-pyridone.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Nature. (2015, November 17). Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste.
  • Covetrus. (2013, November 26). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Butyronitrile SDS, 109-74-0 Safety Data Sheets.
  • RBNAinfo. (2020, January 4). SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. (n.d.). BUTYRONITRILE - CAMEO Chemicals.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While these compounds hold the promise of new discoveries, they also present unknown hazard profiles. 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile, a compound that may serve as an intermediate or analogue in pharmaceutical research, currently lacks a comprehensive, publicly available safety datasheet (SDS). In the absence of specific toxicological data, we must operate under the precautionary principle: treat the substance as potentially hazardous until proven otherwise.[1]

This guide provides a procedural framework for determining and implementing the appropriate personal protective equipment (PPE) and handling protocols for this compound. Our approach is grounded in the R.A.M.P. methodology—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—a cornerstone of modern laboratory safety advocated by the American Chemical Society (ACS).[2][3]

Part 1: Hazard Recognition & Risk Assessment

Before any laboratory work begins, a thorough risk assessment is mandatory.[1] This process is not merely a checklist; it is a critical scientific evaluation of potential dangers.

Recognizing the Hazards

The chemical structure of this compound provides initial clues to its potential hazards:

  • Nitrile Group (-CN): Organic nitriles are a well-known class of compounds with potential for toxicity. They can be metabolized to release cyanide ions, which interfere with cellular respiration. Exposure routes of concern include inhalation, skin absorption, and ingestion.

  • Pyridinone Moiety: This heterocyclic structure is common in pharmacologically active molecules.[4][5] The biological effects of this specific compound are unknown, meaning it could have unforeseen physiological impacts.

  • Unknown Reactivity: As a novel compound, its reactivity with common laboratory reagents, solvents, or environmental conditions is not fully characterized.

Given these structural features, we must assume the compound is potentially toxic and may cause irritation to the skin, eyes, and respiratory system.[6]

Assessing the Risks

The level of risk is determined by both the intrinsic hazards of the chemical and the specific manner in which it is handled. Key factors to consider include:

  • Scale of Operation: Handling milligrams on a lab bench presents a different risk profile than handling multiple grams in a pilot-scale reaction.

  • Physical Form: A fine, lightweight powder is more easily aerosolized and inhaled than a crystalline solid or a solution.

  • Procedure: Operations that can generate dust or aerosols (e.g., weighing, scraping, sonicating, heating) significantly increase the risk of exposure.

  • Environment: The effectiveness of engineering controls, like chemical fume hoods, directly impacts the potential for exposure.

The following diagram illustrates the workflow for conducting this essential risk assessment.

cluster_RAMP Risk Assessment Workflow Start Begin Handling of This compound Recognize Recognize Hazards - Nitrile Group (Toxicity) - Pyridinone Moiety (Unknown Activity) - Lack of Data Start->Recognize Assess Assess Risks - Scale of Work - Physical Form (Solid/Liquid) - Procedure (e.g., Weighing, Heating) Recognize->Assess Minimize Minimize Risks - Engineering Controls - Administrative Controls - Select Appropriate PPE Assess->Minimize Prepare Prepare for Emergencies - Locate Spill Kit & Safety Shower - Review First Aid Procedures Minimize->Prepare Proceed Proceed with Experiment Prepare->Proceed

Caption: The R.A.M.P. workflow for safe chemical handling.

Part 2: Core Directive: Personal Protective Equipment (PPE) Protocol

Based on the risk assessment, PPE selection is the primary barrier between the researcher and the chemical. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers establish criteria for PPE selection and use.[7][8] The following tiered approach provides clear guidance.

Risk Level Typical Operations Minimum Required PPE
Tier 1: Low Risk - Handling sealed containers.- Working with dilute solutions (<1 mg/mL) entirely within a certified chemical fume hood.- Eye/Face Protection: ANSI Z87.1 compliant safety glasses with side shields.[9]- Hand Protection: Standard nitrile gloves (single pair).[10]- Body Protection: Flame-resistant lab coat, fully buttoned.
Tier 2: Moderate Risk - Weighing solid material (milligram to gram scale).- Preparing stock solutions.- Performing reactions or transfers outside of a fume hood (not recommended).- Eye/Face Protection: Chemical splash goggles.[6][11]- Hand Protection: Double-gloving with nitrile gloves.[9]- Body Protection: Lab coat, fully buttoned.- Respiratory: Recommended if weighing fine powders outside of a containment hood.
Tier 3: High Risk - Handling large quantities (>10g).- Procedures with a high potential for aerosolization (e.g., sonication of open vessels, lyophilization).- Cleaning up a significant spill.- Eye/Face Protection: Chemical splash goggles and a face shield.- Hand Protection: Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves.[12]- Body Protection: Chemical-resistant apron over a lab coat.- Respiratory Protection: A properly fitted NIOSH-approved respirator is required.

Important Note on Gloves: No glove material is impervious to all chemicals indefinitely. Always inspect gloves for holes or degradation before use. Change gloves immediately if you suspect contamination and wash your hands thoroughly after removal.[10]

Part 3: Operational and Disposal Plans

Effective safety protocols extend beyond PPE to include the entire experimental workflow, from initial handling to final disposal.

Engineering Controls

The first line of defense is always to minimize exposure through engineering controls.[8][13]

  • Chemical Fume Hood: All work involving the solid form of this compound or its concentrated solutions must be performed inside a certified chemical fume hood.[11] This is non-negotiable.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.

Safe Handling Protocol
  • Preparation: Before handling, designate a specific work area within the fume hood. Ensure all necessary equipment, including waste containers, is present.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfers. Use a spatula or powder funnel to avoid spillage.

  • Transfers: When transferring solutions, use a pipette with disposable tips or a syringe.[10] Pour liquids slowly to avoid splashing.[14]

  • Storage: Store the compound in a clearly labeled, tightly sealed container.[10][15] Keep it in a designated, ventilated storage cabinet away from incompatible materials.

  • Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[1] Always wash hands and arms thoroughly before leaving the work area.

Waste Disposal Plan

Improper disposal can endanger personnel and the environment. All waste streams must be treated as hazardous.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[9][16]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Needles and syringes must be placed directly into a sharps container without capping or clipping.[17]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.

Part 4: Emergency Response Plan

Preparation is key to minimizing the impact of an accident.[2]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup

The appropriate response to a spill depends on its size and location. The following decision tree outlines the general procedure.

Spill Spill Occurs Alert Alert others in the area. Isolate the spill. Spill->Alert Assess Assess Spill Size & Risk Alert->Assess Minor Minor Spill (Small quantity, contained) Assess->Minor Minor Major Major Spill (Large quantity, not contained) Assess->Major Major PPE Don appropriate PPE (Tier 3: Double gloves, goggles, face shield, respirator if powder) Minor->PPE Evacuate Evacuate the area. Contact EHS/Emergency Response. Major->Evacuate Report Report the incident to your supervisor. Evacuate->Report Contain Cover with absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material using non-sparking tools. Contain->Collect Dispose Place in a sealed, labeled hazardous waste container. Collect->Dispose Decon Decontaminate the area and all equipment. Dispose->Decon Decon->Report

Caption: Decision workflow for responding to a chemical spill.

For any spill, the priority is personnel safety.[17] If you are ever unsure about how to proceed, evacuate the area and contact your institution's safety officer.[17]

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from The University of Tennessee Health Science Center.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • LabManager. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • American Chemical Society. (n.d.). Safety.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • American Chemical Society. (n.d.). Safety Guides & Tipsheets.
  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • Pfizer. (2018, May 22). SAFETY DATA SHEET.
  • MIT Chemistry Department. (2019). Chemical Hygiene Plan and Safety Manual.
  • Pfizer. (2022, February 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Örebro University. (2021, January 28). Handling of chemicals in laboratory work.
  • RBNAinfo. (2020, January 4). SAFETY DATA SHEET.
  • Medline. (2021, December 26). SAFETY DATA SHEET.
  • MedchemExpress.com. (2024, August 23). Safety Data Sheet.
  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Canadian Journal of Hospital Pharmacy. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Amazon. (n.d.). 26 Inch Long Gloves PACIFIC PPE 3-Pair 26" Rubber Gloves.
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • Pfizer. (2007, April 23). Material Safety Data Sheet.
  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Davie, R. L., et al. (2022, October 17). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor.
  • Davie, R. (2023). The discovery of sebetralstat, an oral, small molecule plasma kallikrein inhibitor.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.